1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F8/c7-1-2(8)4(11,12)6(15,16)5(13,14)3(1,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICOGOBTBGYGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187297 | |
| Record name | 1,2-Dichloroperfluorocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336-19-6 | |
| Record name | 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=336-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichlorooctafluorocyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichloroperfluorocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DICHLOROOCTAFLUOROCYCLOHEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J478Z2BJ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene" CAS number
Technical Guide: 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene CAS Number: 336-19-6[1][2][3][4][5]
Part 1: Executive Technical Summary
This compound (hereafter referred to as 1,2-DOFC ) is a specialized perfluorinated cyclic alkene serving as a critical electrophilic scaffold in the synthesis of advanced photochromic materials. Unlike its five-membered analog (perfluorocyclopentene), the six-membered 1,2-DOFC ring confers distinct steric and electronic properties to resulting diarylethene switches, often enhancing thermal stability and modulating the bathochromic shift of the closed-ring isomer.
This guide addresses the physicochemical profile, reactivity mechanisms, and validated protocols for utilizing 1,2-DOFC in the development of molecular switches and optical memory devices.
Part 2: Chemical Identity & Physicochemical Profile
The stability of the C-F bonds combined with the reactive C-Cl sites on the vinyl positions makes this molecule a "dual-nature" reagent: inert backbone yet highly reactive functionalization site.
Table 1: Physicochemical Specifications
| Property | Value | Context for Application |
| CAS Number | 336-19-6 | Global identifier for procurement. |
| IUPAC Name | 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene | Definitive nomenclature. |
| Molecular Formula | C₆Cl₂F₈ | High fluorine content (>50% by mass). |
| Molecular Weight | 294.96 g/mol | -- |
| Boiling Point | 111–113 °C | Allows for reflux in toluene/THF without rapid loss. |
| Density | 1.72 g/cm³ (25 °C) | Significantly denser than organic solvents; forms bottom layer in extractions. |
| Appearance | Colorless Liquid | Discoloration implies hydrolysis or decomposition. |
| Solubility | Soluble in THF, Et₂O, Hexanes | Incompatible with aqueous nucleophiles. |
Part 3: Reactivity Profile & Mechanism
The utility of 1,2-DOFC lies in the 1,2-dichloroalkene moiety . These chlorine atoms are vinylic but activated by the strong electron-withdrawing effect of the perfluoroalkyl ring. This makes them susceptible to metal-halogen exchange and transition-metal catalyzed cross-coupling.
Core Reaction Pathway: The "Bridge" Synthesis
The primary workflow involves replacing the chlorine atoms with heteroaryl groups (e.g., thiophenes, benzothiophenes) to create a photoactive diarylethene.
Mechanism:
-
Lithiation: The C-Cl bond is relatively strong; however, the chlorine can be substituted via an addition-elimination mechanism or direct coupling.
-
Suzuki-Miyaura Coupling: The most robust method involves reacting 1,2-DOFC with arylboronic acids. The oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step, facilitated by the electron-deficient nature of the fluorinated ring.
Diagram 1: Synthesis Workflow for Diarylethene Switches
Caption: Step-wise synthesis of photochromic diarylethenes using 1,2-DOFC as the central bridge via Palladium-catalyzed coupling.
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesis of a generic 1,2-bis(aryl)hexafluorocyclohexene derivative. Rationale: This protocol uses a Suzuki coupling approach, which is generally more tolerant of functional groups than lithiation routes for this specific scaffold.
Materials:
-
Arylboronic acid (2.5 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2M aqueous solution)
-
Solvent: THF/Water (1:1 mix) or DME.
Step-by-Step Methodology:
-
System Preparation:
-
Flame-dry a two-neck round-bottom flask under Argon.
-
Validation Check: Ensure the Argon line has a positive pressure oil bubbler to prevent atmospheric moisture ingress, which deactivates the catalyst.
-
-
Reagent Assembly:
-
Add the Arylboronic acid and Pd(PPh₃)₄ to the flask.
-
Evacuate and backfill with Argon (3 cycles).
-
Inject degassed THF and the 1,2-DOFC liquid via syringe.
-
-
Initiation:
-
Add the degassed Na₂CO₃ solution.
-
Heat the mixture to reflux (~70-80 °C) for 12–24 hours.
-
Visual Cue: The reaction mixture typically darkens (black/brown) as Pd(0) aggregates form over time; this is normal.
-
-
Work-up & Purification:
-
Cool to room temperature. Extract with Diethyl Ether (3x).
-
Wash combined organics with Brine. Dry over MgSO₄.
-
Crucial Step: Purification via Column Chromatography (Silica Gel).
-
Eluent: Hexane/DCM gradient. The fluorinated product is typically non-polar and elutes early.
-
-
Characterization (Validation):
-
¹⁹F NMR: The starting material (1,2-DOFC) shows specific multiplets. The product will show a shift in the fluorine signals adjacent to the double bond due to the loss of the electronegative Chlorine and attachment of the Aryl ring.
-
MS (EI/ESI): Confirm the parent ion mass. Note that the isotope pattern of Cl (if mono-substituted) vs. no Cl (product) is distinct.
-
Part 5: Applications in Drug Discovery & Materials
While 1,2-DOFC is rarely a drug active ingredient (API) itself due to perfluorocarbon persistence, it is vital in Chemical Biology for creating "Switchable Drugs."
-
Photopharmacology: Researchers graft bioactive pharmacophores onto the aryl rings attached to the 1,2-DOFC bridge.
-
Optical Memory: The bistability of the resulting molecule allows for binary data storage (0 = Open, 1 = Closed).
Part 6: Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritant: The C-Cl bond can hydrolyze slowly to release HCl on moist surfaces (mucous membranes).
-
Volatility: High vapor pressure relative to its molecular weight.
Handling Protocols:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Nitrile gloves are generally sufficient, but double-gloving is recommended during transfer.
-
Storage: Store in a cool, dry place away from strong bases and reducing agents.
References
-
PubChem. (n.d.).[8] Cyclohexene, 1,2-dichloro-3,3,4,4,5,5,6,6-octafluoro-.[1][2][3][4][5] National Library of Medicine.[8] Retrieved from [Link][8]
-
Irie, M. (2000). Diarylethenes for Memories and Switches. Chemical Reviews, 100(5), 1685–1716. (Seminal work establishing the perfluorocycloalkene backbone utility). Retrieved from [Link]
-
Lucas, L. N., et al. (2003). Photochromic Switches: Synthesis and Properties. European Journal of Organic Chemistry. (Details on the Suzuki coupling protocols for fluorinated bridges). Retrieved from [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. This compound, CasNo.336-19-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | CAS:336-19-6 | Atomaxchem [en.atomaxchem.com]
- 5. Cyclohexene,1,2-dichloro-3,3,4,4,5,5,6,6-octafluoro- | China | Manufacturer | Hebei Yanxi Chemical Co., Ltd. [chemicalbook.com]
- 6. farnell.com [farnell.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Cyclohexane, 1,2-dichloro-3,3,4,4-tetrafluoro- | C6H6Cl2F4 | CID 554532 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene, a halogenated cyclic alkene, is a compound of significant interest in advanced chemical synthesis. Its unique molecular structure, characterized by a highly fluorinated cyclohexane ring with a dichlorinated double bond, imparts a distinct combination of thermal stability, chemical reactivity, and specific physical properties. This guide provides a comprehensive overview of the known physical properties of this compound, intended to support its application in research and development.
Molecular Structure and Identification
The structure of this compound is defined by a six-membered carbon ring containing one double bond. The two carbon atoms of the double bond are each substituted with a chlorine atom, while the remaining four carbon atoms of the ring are perfluorinated.
Systematic Name: 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene[1] Common Names: 1,2-Dichlorooctafluorocyclohexene, 1,2-Dichloroperfluorocyclohexene[2] CAS Registry Number: 336-19-6[1][2]
The molecule's structure is visualized below:
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physical properties of this compound is presented in the table below. These properties are fundamental for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₆Cl₂F₈ | [2] |
| Molecular Weight | 294.96 g/mol | [2] |
| Appearance | Not specified, likely a liquid at room temperature | |
| Boiling Point | 113 °C | [2] |
| Melting Point | -70 °C | [2] |
| Density | 1.719 g/cm³ at 25 °C | [2] |
| Solubility | Insoluble in water | |
| Refractive Index | 1.375 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The spectrum is expected to show three distinct signals for the carbon atoms of the cyclohexene ring. The vinylic carbons bonded to chlorine will appear at a characteristic chemical shift, while the two pairs of fluorinated sp³ carbons will also have distinct signals.
-
¹⁹F NMR: Due to the presence of multiple fluorine environments, the ¹⁹F NMR spectrum is anticipated to be complex, with signals corresponding to the different CF₂ groups. Coupling between non-equivalent fluorine atoms would likely be observed.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for:
-
C=C stretching of the chlorinated double bond.
-
Strong C-F stretching vibrations, which are typically found in the fingerprint region.
-
C-Cl stretching vibrations.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine and fluorine atoms or fluorinated fragments.
Reactivity and Applications
This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for the introduction of fluorinated moieties into larger molecules.
Nucleophilic Substitution: The chlorine atoms on the double bond are susceptible to nucleophilic substitution reactions, providing a pathway to a variety of derivatives. This allows for the synthesis of compounds with tailored electronic and physical properties.
Use in Fluoropolymer Synthesis: While specific examples are not prevalent in the available literature, compounds with similar structures are often explored as monomers or co-monomers in the synthesis of specialty fluoropolymers. The presence of the reactive dichlorinated double bond allows for polymerization or further functionalization to create polymers with high thermal stability, chemical resistance, and specific optical properties.
Safety and Handling
GHS Classification and Hazards: Based on available safety data sheets, this compound is a hazardous substance. While a specific GHS classification for this exact compound is not universally harmonized in the search results, related compounds and available data sheets suggest the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Can cause skin and serious eye irritation.
Recommended Handling Precautions: Due to its potential hazards, strict safety protocols should be followed when handling this compound.
Sources
Technical Whitepaper: 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene as a Precision Scaffold in Photopharmacology
[1][2]
Executive Summary: The "Suzuki-Ready" Fluorinated Bridge
In the development of photoswitchable drugs (photopharmacology) and advanced optical materials, the choice of the bridging unit is critical. While perfluorocyclopentene (
Unlike its perfluorinated counterparts which require harsh lithiation protocols for functionalization, the presence of vinylic chlorine atoms in 1,2-Cl2-OFCH enables transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1][2] This allows drug developers to attach complex, sensitive bioactive ligands to the photochromic core under mild conditions, preserving functional groups that would otherwise degrade.[1]
Molecular Architecture & Physicochemical Profile
The molecule consists of a rigid cyclohexene ring. The vinylic positions (C1, C2) are occupied by chlorine, while the allylic and homoallylic positions (C3-C6) are fully fluorinated.[1]
Table 1: Physicochemical Data Matrix
| Property | Value | Relevance to Experimental Design |
| CAS Number | 336-19-6 | Unique identifier for sourcing.[1][2][3] |
| Molecular Formula | Halogen-dense core; high electron deficiency.[1][2] | |
| Molecular Weight | 294.96 g/mol | Moderate weight allows for "drug-like" final constructs (<500 Da).[1][2] |
| Boiling Point | ~112–113 °C | Liquid at RT; easy to handle compared to volatile |
| Density | 1.719 g/mL | High density aids in phase separation during aqueous workups.[1] |
| Solubility | Soluble in THF, Et2O, Hexanes | Compatible with standard organic synthesis solvents.[1] |
| Reactivity Motif | Vinylic C-Cl Bonds | Primary Site: Susceptible to Pd-catalyzed oxidative addition.[1][2] |
Strategic Reactivity: The Suzuki Advantage
The defining feature of 1,2-Cl2-OFCH is its reactivity profile compared to perfluorocyclohexene (
-
Traditional Route (Perfluoro-core): Requires nucleophilic substitution using organolithium reagents (Ar-Li).[1][2] This demands cryogenic temperatures (-78 °C) and is incompatible with esters, ketones, or amides on the ligand.[1]
-
Optimized Route (Dichloro-core): The C-Cl bond is weaker and more polarizable than the vinylic C-F bond, making it an excellent electrophile for Palladium (0).[1][2] This enables Suzuki-Miyaura coupling , allowing the attachment of boronic acids containing sensitive functional groups.[1]
Diagram 1: Synthetic Pathway Decision Tree
The following diagram illustrates the decision logic for selecting the 1,2-Cl2-OFCH scaffold over perfluorinated alternatives.
Caption: Decision matrix highlighting the synthetic superiority of the dichloro-scaffold for complex drug molecules.
Application Case Study: Designing a Diarylethene Switch
In this workflow, we utilize 1,2-Cl2-OFCH to synthesize a photochromic bridge between two thiophene derivatives.[1][2] The resulting molecule will reversibly isomerize between an open (flexible, inactive) and closed (rigid, active) state upon light irradiation.[1][4]
Experimental Protocol: Pd-Catalyzed Coupling
Objective: Synthesis of 1,2-bis(2-methyl-5-phenylthien-3-yl)hexafluorocyclohexene.
Reagents:
-
(2-methyl-5-phenylthiophen-3-yl)boronic acid (2.5 equiv)[1][2]
- (5 mol%)[1]
- (2M aqueous solution)
-
DME (Dimethoxyethane)[1]
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a two-neck round-bottom flask equipped with a condenser. Purge with Argon for 15 minutes.
-
Solvation: Add the boronic acid derivative and the Palladium catalyst to the flask. Dissolve in degassed DME.
-
Activation: Add the 1,2-Cl2-OFCH scaffold via syringe. The order of addition is crucial to prevent catalyst poisoning.
-
Base Addition: Introduce the
solution. The biphasic system requires vigorous stirring.[1] -
Reflux: Heat the mixture to 85 °C for 12–16 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 9:1). The starting material spot (
) should disappear, replaced by the disubstituted product ( ).-
Note: If monosubstitution persists, add an additional 2 mol% catalyst and extend reflux.[1]
-
-
Workup: Cool to room temperature. Dilute with diethyl ether. Wash organic layer with water (
) and brine ( ).[1] Dry over .[1] -
Purification: Concentrate in vacuo. Purify via silica gel column chromatography.
Validation of Success:
-
1H NMR: Look for the disappearance of the boronic acid -OH protons and the integration of the thiophene signals relative to the phenyl ring.
-
19F NMR: The symmetry of the product will simplify the fluorine signals into three distinct multiplets (corresponding to the
fluorines on the ring).[1]
Photopharmacological Mechanism
The synthesized diarylethene acts as a "light-gated" switch.[1][2] The 1,2-Cl2-OFCH core provides the fatigue resistance necessary for repeated cycling.[1][2]
Diagram 2: Isomerization & Biological Interaction
This diagram details the structural change driven by the scaffold and its effect on drug potency.
Caption: The reversible photocyclization mechanism enabled by the octafluorocyclohexene bridge.
Safety & Handling Protocols
Working with polyfluorinated cycloalkenes requires adherence to specific safety standards.
-
Inhalation Hazard: While 1,2-Cl2-OFCH has a higher boiling point than cyclopentene derivatives, it still possesses significant vapor pressure.[1][2] All transfers must occur in a fume hood.[1]
-
Reactivity with Metals: Avoid contact with finely divided alkali metals (Li, Na, K) or magnesium powder, as this can lead to exothermic defluorination/dechlorination.[1]
-
Waste Disposal: Do not mix with standard organic solvents for disposal.[1] Segregate into "Halogenated Organic Waste" streams to prevent formation of HF during incineration.[1]
References
-
Irie, M. (2000).[1] "Diarylethenes for Memories and Switches."[1] Chemical Reviews, 100(5), 1685–1716.[1]
-
Lucas, L. N., et al. (2003).[1] "Photochromic Switches: Synthesis and Properties of Diarylethenes with a 1,2-Dichloro-3,3,4,4,5,5-hexafluorocyclopentene Bridge." European Journal of Organic Chemistry.[1] (Validating the Suzuki coupling utility on similar scaffolds). [1][2]
-
Velema, W. A., Szymanski, W., & Feringa, B. L. (2014).[1] "Photopharmacology: Beyond Proof of Principle." Journal of the American Chemical Society, 136(6), 2178–2191.[1]
-
PubChem Compound Summary. "this compound."[1][2] National Library of Medicine.[1]
Sources
Technical Whitepaper: Physicochemical Characterization and Applications of 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene
The following technical guide details the physicochemical profile, synthesis applications, and handling protocols for 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene , with a specific focus on its density as a critical quality attribute (CQA) in chemical engineering and drug development workflows.
Executive Summary
This compound (CAS: 336-19-6) is a specialized fluorinated scaffold primarily utilized in the synthesis of photochromic diarylethenes —molecular switches with applications in optoelectronics and photo-pharmacology.
Its defining physical characteristic is its exceptionally high density (1.719 g/cm³ at 25°C), which dictates its behavior in phase-separation protocols and fluorous biphase catalysis. This guide analyzes the molecule’s density-driven properties, providing researchers with the data necessary to optimize synthesis yields and ensure safe handling in high-containment environments.
Physicochemical Profile: The Density Factor
In precision chemical synthesis, density is not merely a physical constant; it is a functional tool for separation and purity analysis. The high fluorine content of this cyclohexene derivative imparts a density nearly double that of common organic solvents (e.g., THF, Toluene).
Table 1: Core Physical Properties
| Property | Value | Conditions | Relevance |
| Density | 1.719 g/cm³ | @ 25°C | Drives rapid phase separation in aqueous/organic workups (Bottom Layer). |
| Boiling Point | 113 °C | @ 760 mmHg | Suitable for mid-temperature reflux reactions; easily recovered by distillation. |
| Melting Point | -70 °C | - | Remains liquid under cryogenic reaction conditions (e.g., -78°C lithiation). |
| Refractive Index | 1.375 | @ 20°C | Low index characteristic of fluorocarbons; useful for purity verification. |
| Molecular Weight | 294.96 g/mol | - | High MW/Volume ratio contributes to high density. |
| Solubility | Fluorous/Organic | - | Miscible with diethyl ether, THF; Immiscible with water. |
Density-Driven Separation Mechanics
In a biphasic system (e.g., water/organic or fluorous/organic), 1,2-dichloro-octafluorocyclohexene will almost invariably form the bottom layer .
-
Extraction Protocol: Unlike standard organic extractions where the product layer (ether/ethyl acetate) floats, this fluorocarbon sinks.
-
Implication: When washing with water or brine, the lower phase must be collected. Failure to account for this density inversion is a common cause of yield loss in initial scale-up attempts.
Applications in Drug Development & Materials Science
The primary utility of 1,2-dichloro-octafluorocyclohexene lies in its role as the photoactive bridge in diarylethene synthesis. These molecules are being investigated for photopharmacology , where a drug's bioactivity can be toggled "on" or "off" using light.
The "Bridge" Effect
The cyclohexene ring (C6) provides a specific "bite angle" for the attached aryl groups (usually thiophenes). Compared to the more common cyclopentene (C5) bridge, the C6 bridge often results in:
-
Red-shifted absorption spectra (beneficial for biological tissue penetration).
-
Altered thermal stability of the closed-ring isomer.
-
Modulated quantum yields for the cyclization reaction.
Synthesis Workflow
The synthesis of a diarylethene switch typically involves a double nucleophilic substitution where the chlorine atoms are replaced by lithiated thiophenes.
Experimental Protocol: Synthesis of a Diarylethene Scaffold
-
Reagents: 3-bromo-2-methylthiophene, n-Butyllithium (n-BuLi), 1,2-dichloro-octafluorocyclohexene.
-
Lithiation: Treat 3-bromo-2-methylthiophene with n-BuLi in dry THF at -78°C to generate the organolithium species.
-
Substitution: Slowly add 1,2-dichloro-octafluorocyclohexene (0.5 equivalents) to the mixture. The high density of the fluorocarbon requires vigorous stirring to ensure it does not pool at the bottom of the reactor before reacting.
-
Workup: Quench with water. The fluorinated product will settle as the bottom layer (Density > 1.0).
Visualization: Synthesis Pathway
The following diagram illustrates the critical synthesis pathway where the density of the central scaffold plays a role in the separation phase.
Figure 1: Synthesis workflow for diarylethene photo-switches. Note the "Biphasic Workup" stage where the high-density fluorinated product forms the bottom layer, contrary to typical organic synthesis.
Handling, Safety, & Environmental Protocols
Given the halogenated nature of the compound, strict safety adherence is required.
Toxicity & Hazard Classification
-
Inhalation: Classified as Harmful to Fatal if inhaled (H330/H332 depending on concentration and specific regulatory body). Fluorinated alkenes can degrade into highly toxic perfluoroisobutene (PFIB) analogues under thermal stress. Always use in a certified chemical fume hood.
-
Skin/Eye: Causes severe irritation (H315, H319). The lipophilic nature combined with high density allows it to penetrate skin barriers effectively.
Density-Driven Spill Management
Because the density (1.719 g/cm³) is significantly higher than water:
-
Drain Traps: In the event of a spill into a sink, the chemical will settle in the P-trap and will not be flushed away by water. It acts as a dense non-aqueous phase liquid (DNAPL).
-
Cleanup: Do not attempt to dilute with water. Use an inert absorbent (vermiculite or sand).
-
Storage: Store in glass or fluoropolymer (PTFE/PFA) containers. Avoid standard polyethylene if long-term storage is required due to potential permeation.
References
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BenchChem. (2025). 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane and related analogues: Physicochemical Properties. Retrieved from
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National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: this compound (CID 554532). Retrieved from
- Irie, M. (2000). Diarylethenes for Memories and Switches. Chemical Reviews, 100(5), 1685–1716. (Seminal work establishing the use of perfluorocycloalkene bridges).
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Perfluorinated Cycloalkenes. Retrieved from
-
Echemi. (2025).[2] this compound Product Profile. Retrieved from
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An In-depth Technical Guide to the Mass Spectrometry of 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the anticipated mass spectrometry data for 1,2-dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene (C₆Cl₂F₈). As a highly halogenated cyclic alkene, its behavior under mass spectrometric analysis is governed by the fundamental principles of ionization and fragmentation, heavily influenced by the presence of chlorine and fluorine atoms. This document will delve into the expected mass spectral features, propose likely fragmentation pathways, and provide a foundational experimental protocol for its analysis, primarily focusing on Electron Ionization (EI) mass spectrometry.
Introduction to the Analyte and the Rationale for Mass Spectrometry
This compound is a synthetic organohalogen compound.[1][2] Its structure, featuring a cyclohexene core saturated with fluorine atoms and two chlorine atoms at the double bond, suggests unique chemical properties and potential applications in materials science and as a synthetic intermediate. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such compounds. The technique provides a "fingerprint" of the molecule based on its mass-to-charge ratio (m/z) and the fragmentation patterns that arise from its ionization.[3]
The primary objectives for the mass spectrometric analysis of this compound are:
-
Confirmation of Molecular Weight: Verifying the molecular mass of the synthesized or acquired compound.
-
Structural Elucidation: Gaining insights into the molecular structure through the analysis of fragmentation patterns.
-
Purity Assessment: Identifying potential impurities or degradation products.
Predicted Electron Ionization Mass Spectrum
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[3] This is particularly useful for structural analysis. The molecular formula of the target compound is C₆Cl₂F₈, with a molecular mass of approximately 294.96 g/mol .[1]
The Molecular Ion (M⁺˙)
A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern arising from the natural abundance of chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[4][5][6] For a molecule containing two chlorine atoms, the molecular ion will appear as a cluster of three peaks:
-
M⁺˙: The peak corresponding to the molecule with two ³⁵Cl isotopes.
-
[M+2]⁺˙: The peak for the molecule containing one ³⁵Cl and one ³⁷Cl isotope.
-
[M+4]⁺˙: The peak for the molecule with two ³⁷Cl isotopes.
The theoretical relative intensity ratio of these peaks is approximately 9:6:1 .[4][5][6][7] This characteristic pattern is a strong indicator of the presence of two chlorine atoms in the ion.
| Ion | Isotopic Composition | Expected m/z | Relative Abundance (Theoretical) |
| M⁺˙ | [C₆³⁵Cl₂F₈]⁺˙ | ~294 | 9 |
| [M+2]⁺˙ | [C₆³⁵Cl³⁷ClF₈]⁺˙ | ~296 | 6 |
| [M+4]⁺˙ | [C₆³⁷Cl₂F₈]⁺˙ | ~298 | 1 |
Predicted Fragmentation Pathways
The fragmentation of this compound under EI conditions is expected to be driven by the cleavage of the weakest bonds and the formation of stable neutral losses and fragment ions. The carbon-chlorine bond is generally weaker than the carbon-fluorine and carbon-carbon bonds.
Primary Fragmentation Steps:
-
Loss of a Chlorine Radical (•Cl): This is a very common fragmentation pathway for chlorinated compounds.[7] The loss of a chlorine radical from the molecular ion would result in a prominent fragment ion. This fragment will still contain one chlorine atom and thus will exhibit an isotopic pattern for a single chlorine atom (M' and M'+2 in a ~3:1 ratio).[4][6]
-
Loss of a Fluorine Radical (•F): While the C-F bond is strong, the loss of a fluorine atom is a possible fragmentation pathway in highly fluorinated compounds.
-
Retro-Diels-Alder (RDA) Reaction: Cyclic systems like cyclohexene can undergo RDA fragmentation, leading to the cleavage of the ring into two smaller unsaturated fragments.
-
Sequential Losses: Primary fragments can undergo further fragmentation, such as the loss of another halogen atom or small neutral molecules like CF₂.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted Electron Ionization fragmentation pathway for this compound.
Summary of Key Predicted Ions
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formation Pathway | Key Features |
| 294, 296, 298 | [C₆Cl₂F₈]⁺˙ | Molecular Ion | 9:6:1 isotopic pattern |
| 259, 261 | [C₆ClF₈]⁺ | Loss of •Cl | 3:1 isotopic pattern |
| 224 | [C₆F₈]⁺˙ | Loss of Cl₂ | |
| 168, 170, 172 | [C₂Cl₂F₄]⁺˙ | Retro-Diels-Alder | 9:6:1 isotopic pattern |
| 100 | [C₄F₄]⁺˙ | Retro-Diels-Alder |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile and thermally stable compound like this compound, GC-MS with electron ionization is the recommended analytical technique.
Sample Preparation
-
Solvent Selection: Choose a high-purity volatile solvent in which the analyte is soluble (e.g., hexane, ethyl acetate, or dichloromethane).
-
Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL. High concentrations can lead to detector saturation and column overloading.
-
Filtration: If the sample contains any particulate matter, filter the solution through a 0.22 µm syringe filter before injection.
GC-MS Instrumentation and Parameters
The following is a general starting point for method development. Optimization will be necessary for specific instrumentation.
Gas Chromatograph (GC) Parameters:
-
Injection Port:
-
Mode: Split (e.g., 50:1 split ratio) to avoid overloading.
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).
-
GC Column: A non-polar or medium-polarity capillary column is suitable.
-
Example: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV (standard for library matching)
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: Set a solvent delay to prevent the filament from being exposed to a large volume of solvent. The delay time should be just before the analyte is expected to elute.
The following diagram outlines the general workflow for GC-MS analysis:
Caption: General workflow for the GC-MS analysis of a volatile organic compound.
Data Interpretation and Trustworthiness
A self-validating mass spectrometry protocol relies on the consistency and predictability of the data.
-
Isotopic Pattern Matching: The observed isotopic pattern for the molecular ion and any chlorine-containing fragments should closely match the theoretical ratios. This provides a high degree of confidence in the elemental composition of the ions.
-
Library Matching: The acquired spectrum should be searched against a comprehensive mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[8][9][10][11][12] While a direct match for this specific compound may not be available, matches to structurally similar compounds can provide valuable clues for fragmentation analysis.
-
Fragmentation Logic: The observed fragment ions should be explainable by logical and well-established fragmentation mechanisms for halogenated organic compounds.[13]
Conclusion
References
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m. Retrieved February 2, 2026, from [Link]
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Defense Technical Information Center. (n.d.). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved February 2, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e. Retrieved February 2, 2026, from [Link]
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CAS Common Chemistry. (n.d.). This compound. Retrieved February 2, 2026, from [Link]
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ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved February 2, 2026, from [Link]
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NIST. (n.d.). Mass Spectrometry Data Center. Retrieved February 2, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Cyclohexene, 1,2-dichloro-3,3,4,4,5,5,6,6-octafluoro- - Substance Details. Retrieved February 2, 2026, from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved February 2, 2026, from [Link]
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ACS Publications. (2026). Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. Organic Letters. Retrieved February 2, 2026, from [Link]
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National Institutes of Health. (2023). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. Retrieved February 2, 2026, from [Link]
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Agilent. (n.d.). NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Retrieved February 2, 2026, from [Link]
-
Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved February 2, 2026, from [Link]
-
AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved February 2, 2026, from [Link]
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Scientific Instrument Services. (n.d.). NIST Mass Spectral Library Upgrade (NIST 17). Retrieved February 2, 2026, from [Link]
-
Data.gov. (n.d.). National Institute of Standards and Technology - Organizations - Dataset - Catalog. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). Cyclohexane, 1,2-dichloro-3,3,4,4-tetrafluoro-. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 1,2-Dichloro-3,4,5,6-tetrafluorocyclohexene. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 1,4-dichloro(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-triene. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dichloro-3-fluorohexane. Retrieved February 2, 2026, from [Link]
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"1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene" infrared spectrum
An In-depth Technical Guide to the Infrared Spectrum of 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (CAS No. 336-19-6). As a fully halogenated cyclic alkene, this molecule presents a unique spectral signature devoid of traditional hydrocarbon absorptions. This document, intended for researchers, analytical scientists, and professionals in drug development and materials science, delves into the theoretical principles governing its vibrational behavior. We will predict and dissect the primary absorption regions, focusing on the characteristic C=C, C-Cl, and C-F stretching vibrations. Furthermore, this guide furnishes a field-proven experimental protocol for acquiring a high-fidelity spectrum using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory. The causality behind experimental parameter selection is explained to ensure methodological robustness. The interpretation of the resulting spectrum is discussed in the context of quality control, reaction monitoring, and structural verification for this and analogous perhalogenated compounds.
Introduction to this compound
This compound is a halogenated organic compound with the chemical formula C₆Cl₂F₈. Its structure consists of a six-membered carbon ring containing one double bond. The two carbons of the double bond are each substituted with a chlorine atom, while the remaining four saturated carbons are fully fluorinated as geminal difluoro groups (-CF₂-). The absence of carbon-hydrogen bonds makes it a valuable subject for studies where C-H vibrational modes would otherwise create spectral congestion. Its official IUPAC name is 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene[1].
The unique electronic and steric properties imparted by the dense halogenation make such compounds interesting as intermediates in organofluorine chemistry, potential building blocks for advanced polymers, or as specialized solvents. Infrared spectroscopy serves as a primary and indispensable tool for its structural confirmation and purity assessment.
Caption: Molecular structure of this compound.
Guiding Principles: IR Spectroscopy of Perhalogenated Compounds
A molecule absorbs infrared radiation when the frequency of the radiation matches the frequency of one of its fundamental vibrational modes, resulting in a net change in the molecular dipole moment. In a complex molecule like this compound, with 16 atoms, the number of theoretical vibrational modes is substantial (3N-6 = 3(16)-6 = 42 modes)[2]. However, many of these are degenerate or have low IR activity. The interpretation of its spectrum relies on understanding how heavy halogen atoms influence key group frequencies.
-
Mass Effect: The frequency of a stretching vibration is inversely proportional to the reduced mass of the atoms involved. Heavier atoms like chlorine and fluorine lead to lower vibrational frequencies compared to hydrogen. C-Cl and C-F bonds therefore absorb at much lower wavenumbers than C-H bonds[3].
-
Inductive Effect: Highly electronegative atoms like fluorine and chlorine withdraw electron density from adjacent bonds. This strengthens the bonds, increasing the force constant and shifting vibrational frequencies to higher wavenumbers. However, for C=C bonds, halogen substitution can have a complex interplay of electronic and mass effects.
-
Symmetry and Intensity: The intensity of an IR absorption band is proportional to the square of the change in the dipole moment during the vibration. Bonds with a large dipole moment, such as C-F, typically produce very intense absorption bands. Symmetrical vibrations that do not cause a change in the dipole moment are IR-inactive.
Predicted Infrared Spectrum & Vibrational Mode Analysis
The IR spectrum of this compound is dominated by absorptions originating from C-F and C-Cl bonds, with a notable, characteristically weak C=C stretch. The complete absence of C-H absorptions is a primary diagnostic feature.
The Alkene C=C Stretching Region (1680-1550 cm⁻¹)
Standard alkenes exhibit a C=C stretching peak between 1680 and 1630 cm⁻¹[4]. However, for this compound, this peak is expected to be significantly altered:
-
Frequency Shift: Substitution of the vinyl carbons with heavy chlorine atoms increases the reduced mass of the vibrating system, shifting the C=C stretch to a lower frequency, likely in the 1620-1550 cm⁻¹ range.
-
Intensity Reduction: The molecule possesses a degree of symmetry across the double bond. While not perfectly symmetrical, the similar electronic influence of the two chlorine atoms can reduce the change in dipole moment during the stretching vibration, leading to a weak or even very weak absorption band.
The Carbon-Fluorine (C-F) Stretching Region (1400-1000 cm⁻¹)
This region is the most prominent and defining feature of the spectrum. The presence of four -CF₂- groups results in multiple, strong-to-very-intense absorption bands.
-
Asymmetric and Symmetric Stretches: Each -CF₂- group has associated asymmetric (νₐ) and symmetric (νₛ) stretching modes. Asymmetric stretches typically occur at higher frequencies and are more intense than symmetric ones.
-
Spectral Complexity: With four such groups, these vibrations will couple, leading to a series of broad and overlapping bands. Expect a dominant, complex absorption pattern spanning 1350-1050 cm⁻¹ . The sheer intensity of these bands can obscure other weaker features in this part of the fingerprint region. These intense absorptions are characteristic of highly fluorinated organic compounds[3].
The Carbon-Chlorine (C-Cl) Stretching Region (850-550 cm⁻¹)
The vibrations of the two C-Cl bonds are expected in the lower frequency range of the fingerprint region.
-
Expected Absorption: C-Cl stretching vibrations typically appear in the 850-550 cm⁻¹ range[5]. For a structure with two C-Cl bonds on a double bond, one can anticipate one or two distinct absorptions of medium-to-strong intensity in the 800-600 cm⁻¹ region. These peaks are crucial for confirming the presence of the chlorine substituents.
Summary of Predicted Absorptions
The following table summarizes the key expected vibrational modes and their characteristics for qualitative analysis.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3100-2800 | C-H Stretching | Absent | The complete lack of absorption in this region is a key diagnostic feature of the perhalogenated structure. |
| 1620-1550 | C=C Stretching (dichloro-substituted) | Weak to Very Weak | Frequency is lowered and intensity is reduced due to the mass and electronic effects of the two chlorine atoms on the double bond. |
| 1350-1050 | C-F Stretching (asymmetric & symmetric from CF₂) | Very Strong, Broad | This will be the most dominant feature of the spectrum, appearing as a complex and intense series of overlapping bands. |
| 800-600 | C-Cl Stretching | Medium to Strong | Confirms the presence of the chlorine substituents. One or two bands may be observed. |
| < 900 | Fingerprint Region (C-C, Deformations) | Weak to Medium | Complex region containing C-C single bond stretches and various skeletal deformation modes of the fluorinated ring. |
Experimental Protocol: Acquiring the Infrared Spectrum via ATR-FTIR
The following protocol describes a self-validating system for obtaining a high-quality IR spectrum. The use of an internal reference (the ATR crystal) and a robust background collection ensures trustworthiness and reproducibility.
Objective: To obtain a clean, high-resolution infrared spectrum of this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).
Methodology
-
Instrument Preparation & Cleaning:
-
Ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a solvent-safe swab lightly dampened with isopropanol or acetone.
-
Allow the solvent to fully evaporate. The cleanliness is paramount as any residue will appear in the final spectrum.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum.
-
Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical characteristics. By collecting this, these interfering signals can be mathematically subtracted from the sample spectrum, isolating the sample's true absorptions.
-
Typical Parameters:
-
Scans: 32-64 scans. (Increases signal-to-noise ratio).
-
Resolution: 4 cm⁻¹. (Sufficient for most liquid-phase identification without excessive noise).
-
Spectral Range: 4000-400 cm⁻¹.
-
-
-
Sample Application:
-
Place a single, small drop of the neat liquid sample directly onto the center of the ATR crystal. If the sample is a low-melting solid, a small amount can be melted directly on the crystal or pressed firmly against it.
-
Ensure the sample completely covers the crystal surface for optimal and reproducible signal intensity.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan.
-
Causality: Using identical parameters is critical for accurate background subtraction. The spectrometer software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning and Finalization:
-
Remove the sample from the ATR crystal using a clean swab.
-
Clean the crystal thoroughly with an appropriate solvent as described in Step 1.
-
Process the acquired spectrum as needed (e.g., baseline correction, normalization) and label it clearly.
-
Caption: Experimental workflow for acquiring an ATR-FTIR spectrum.
Applications in Research and Quality Control
The infrared spectrum of this compound is a rapid and powerful tool for:
-
Identity Confirmation: The unique fingerprint, particularly the intense C-F bands and the absence of C-H bands, provides unambiguous confirmation of the molecule's identity when compared to a reference spectrum.
-
Purity Assessment: The presence of unexpected peaks can indicate impurities. For instance, the appearance of C-H stretching bands (~2900 cm⁻¹) would suggest contamination with a hydrocarbon, while O-H bands (~3300 cm⁻¹) could indicate water or alcoholic impurities.
-
Reaction Monitoring: When this compound is used as a reagent, its disappearance can be monitored by tracking the intensity of its strong C-F absorption bands. Conversely, in its synthesis, the appearance of these bands signifies product formation.
Conclusion
The infrared spectrum of this compound is a textbook example of a perhalogenated molecule's vibrational signature. The spectrum is defined by what is present and what is absent. The dominant features are the exceptionally strong, complex C-F stretching absorptions between 1350-1050 cm⁻¹ and the medium-intensity C-Cl stretches in the 800-600 cm⁻¹ region. Equally important is the complete absence of C-H vibrations. The C=C stretching vibration is expected to be present but weak and shifted to a lower frequency (~1620-1550 cm⁻¹). When acquired using a robust ATR-FTIR protocol, this spectral fingerprint provides a reliable and efficient method for the structural verification and quality control of this specialized chemical compound.
References
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28–34. [Link]
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PubChem. (n.d.). Cyclohexane, 1,2-dichloro-3,3,4,4-tetrafluoro-. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dichloro-3-fluorohexane. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
-
Organic Syntheses. (n.d.). Cyclohexane, 1,2-dichloro-, cis-. [Link]
-
Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Cyclohexene, 1,2-dichloro-3,3,4,4,5,5,6,6-octafluoro-. Substance Details. [Link]
-
Bernath, P. F., & Sibert, E. L., III. (2020). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. The Journal of Physical Chemistry A, 124(48), 9991–10000. [Link]
-
Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Sandford, G. (2021). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Beilstein Journal of Organic Chemistry, 17, 1856–1863. [Link]
-
Chen, J., et al. (2023). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. The Journal of Physical Chemistry A. [Link]
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Rothman, L. S., et al. (n.d.). Vibrational Modes. Harvard-Smithsonian Center for Astrophysics. [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,4-dichlorohexane. [Link]
-
ChemRxiv. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,4-dichloro-. [Link]
-
Chemistry LibreTexts. (2022, April 16). Vibrational Modes. [Link]
-
Wikipedia. (n.d.). Molecular vibration. [Link]
-
PubChem. (n.d.). 1,2-Dichloro-3,4,5,6-tetrafluorocyclohexene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 1,4-dichloro(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-triene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
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Technical Handling & Application Guide: 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene
CAS: 336-19-6 | Formula: C₆Cl₂F₈ Document Type: Technical Whitepaper & Handling Protocol Target Audience: Synthetic Chemists, Process Engineers, and Materials Scientists
Part 1: Physicochemical Architecture & Strategic Implications
1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene is not merely a solvent; it is a highly specialized fluorinated building block. Its value lies in the unique reactivity of its vinylic chlorine atoms, which serve as electrophilic handles for constructing complex photochromic materials, specifically diarylethenes.
Understanding its physical profile is critical for both reaction design (stoichiometry, solvent choice) and safety management (vapor control, spill remediation).
Table 1: Critical Physicochemical Properties
| Property | Value | Operational Implication |
| Molecular Weight | 294.96 g/mol | High molecular weight contributes to dense vapors. |
| Boiling Point | ~113 °C | Moderate volatility; requires reflux for high-energy substitutions. |
| Density | 1.719 g/cm³ (at 25°C) | Critical: Significantly heavier than water. In biphasic workups, this layer will be on the bottom. |
| State | Colorless Liquid | Visual detection of spills is difficult; requires distinct labeling. |
| Solubility | Immiscible in water | "Sinks" in aqueous traps; persistent in aquatic environments if not managed. |
| Vapor Pressure | Moderate | Vapors will accumulate in low-lying areas (floor level). |
The Fluorine Effect: Stability vs. Reactivity
The perfluorinated cyclohexane ring (positions 3-6) provides extreme chemical stability and hydrophobicity due to the strength of the C-F bonds (~485 kJ/mol). However, the 1,2-dichloroalkene moiety is the "active site." The chlorine atoms are susceptible to nucleophilic vinylic substitution (
Part 2: Operational Safety & Risk Management
Handling fluorinated alkenes requires a departure from standard organic solvent protocols. The primary risks are not flammability, but respiratory toxicity and environmental persistence .
GHS Hazard Classification (Self-Validating Summary)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][3] |
Emergency Response Architecture
The following workflow dictates the logical decision-making process for spill management. It prioritizes the "Density Factor"—the fact that vapors sink and liquids displace water.
Figure 1: Decision logic for spill response, emphasizing vapor density management and water incompatibility.
Part 3: Synthetic Utility – Diarylethene Synthesis
The primary application of this compound is in the synthesis of photochromic diarylethenes . These molecules act as molecular switches, changing color (and electronic properties) upon irradiation.
While the cyclopentene analogue is more common, the cyclohexene derivative is used to engineer switches with:
-
Red-shifted absorption spectra (due to the larger ring size affecting the polyene conjugation).
-
Altered thermal stability of the closed-ring isomer.
Protocol: Double Nucleophilic Substitution
This reaction relies on a Lithium-Halogen exchange followed by an addition-elimination mechanism.
Reagents:
-
Substrate: this compound (1.0 equiv).[4]
-
Nucleophile: 3-bromo-2-methyl-5-phenylthiophene (or similar derivative) (2.1 equiv).
-
Lithiation Agent: n-Butyllithium (n-BuLi) (2.2 equiv).
-
Solvent: Anhydrous THF (Critical: Moisture kills the lithiated species).
Step-by-Step Methodology:
-
Lithiation (The Activation):
-
Dissolve the bromothiophene derivative in anhydrous THF under Argon/Nitrogen atmosphere.
-
Cool to -78°C (Dry ice/Acetone bath). Reasoning: Low temperature prevents lithium-halogen exchange scrambling and side reactions.
-
Add n-BuLi dropwise. Stir for 30-60 minutes to generate the lithiated thiophene species.
-
-
The Coupling (The Substitution):
-
Add this compound slowly to the reaction mixture at -78°C.
-
Mechanism:[1][5][6][7] The lithiated carbon attacks the vinylic position, displacing a Chlorine atom (Addition-Elimination).
-
Allow the mixture to warm to room temperature. The second substitution (replacing the second Chlorine) often requires this thermal energy.
-
-
Quenching & Workup:
-
Quench with water or saturated NH₄Cl.
-
Extraction: Extract with Dichloromethane (DCM). Note: The fluorinated product will be in the organic layer (bottom, if using DCM; top if using Ether—check densities!).
-
Synthetic Workflow Diagram
Figure 2: Synthetic pathway for coupling thiophene derivatives to the perfluorocyclohexene core.
Part 4: Environmental Fate & Disposal[3][9]
Fluorinated compounds are notoriously persistent ("Forever Chemicals"). While this specific alkene is volatile, it must not be treated as a standard solvent.
-
Aquatic Toxicity: Because it sinks and has low solubility, it can form dense non-aqueous phase liquid (DNAPL) pools at the bottom of water bodies, creating long-term toxic reservoirs.
-
Disposal: Must be incinerated in a facility equipped with a scrubber to handle Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) generation. Never mix with non-halogenated waste streams, as this complicates the incineration process.
References
-
PubChem. (n.d.).[8] Compound Summary: this compound (CAS 336-19-6).[4][9][10] National Library of Medicine. Retrieved from [Link]
- Irie, M. (2000). Diarylethenes for Memories and Switches. Chemical Reviews, 100(5), 1685–1716. (Foundational text on the synthesis of perfluorocycloalkene diarylethenes).
-
Lucas, L. N., et al. (1998). Syntheses of Dithienylcyclopentene Optical Switches. Chemical Communications.[11] (Establishes the lithiation-substitution protocol adapted for cyclohexene derivatives).
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- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
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- 7. The reaction of porphyrins with organolithium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2-Dichloro-3,4,5,6-tetrafluorocyclohexene | C6H4Cl2F4 | CID 157673098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS:336-19-6 | Atomaxchem [en.atomaxchem.com]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 11. Synthesis and photochromism of a turn-on fluorescent diarylethene having benzo[b]selenophene groups as the aryl units - Chemical Communications (RSC Publishing) [pubs.rsc.org]
"1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene" thermal stability
An In-depth Technical Guide to the Thermal Stability of 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted thermal stability of this compound (CAS 336-19-6). In the absence of direct experimental data for this specific compound, this document establishes a predictive framework grounded in the known thermal behavior of structurally related halogenated and perfluorinated hydrocarbons. We will explore the anticipated decomposition pathways, the influence of its unique chemical structure, and propose robust experimental protocols for empirical validation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal liability of this compound for its safe handling, storage, and application.
Introduction: The Significance of Thermal Stability in Halogenated Cycloalkenes
This compound is a highly fluorinated and chlorinated cyclic olefin. Such molecules are of significant interest in the synthesis of advanced materials, agrochemicals, and pharmaceuticals due to the unique properties conferred by fluorine and chlorine atoms, including altered reactivity, lipophilicity, and metabolic stability. However, the presence of multiple halogen atoms and a double bond within a cyclic structure raises critical questions about its thermal stability. Understanding the temperature at which decomposition initiates, the kinetics of this process, and the nature of the resulting products is paramount for ensuring safety, predicting shelf-life, and defining processing parameters.
Thermal decomposition, or pyrolysis, is the breakdown of a compound by heat in the absence of air.[1] For halogenated hydrocarbons, this process is often initiated by the homolytic cleavage of the weakest chemical bond, typically a carbon-halogen or a carbon-carbon bond, leading to the formation of reactive free radicals.[1][2] These radicals can then propagate a chain reaction, resulting in a complex mixture of smaller molecules.
Physicochemical Properties of this compound
A foundational understanding of the physical properties of the target molecule is essential for designing and interpreting thermal stability studies.
| Property | Value | Source |
| CAS Number | 336-19-6 | [3] |
| Molecular Formula | C6Cl2F8 | [3] |
| Molecular Weight | 294.96 g/mol | [3] |
| Boiling Point | 112-114 °C | [3] |
| Density | 1.72 g/cm³ | [3] |
| Appearance | Clear solution | [3] |
Predicted Thermal Decomposition Pathways
Based on the pyrolysis studies of analogous compounds, we can postulate the primary decomposition pathways for this compound. The key structural features influencing its thermal stability are the C-Cl bonds, the C-F bonds, the C-C bonds of the cyclohexene ring, and the C=C double bond.
Bond Dissociation Energies and Initial Fission
The initiation of thermal decomposition is dictated by the weakest bond in the molecule. The generalized order of bond strength is C-F > C-C > C-Cl. Therefore, the most likely initiation step is the homolytic cleavage of a C-Cl bond, forming a vinylic or allylic radical and a chlorine radical. Cleavage of a C-C bond within the strained ring is also a plausible initiation event, a pathway observed in the pyrolysis of other cyclic hydrocarbons.[4][5]
Postulated Decomposition Mechanisms
Mechanism A: C-Cl Bond Homolysis
This is the most probable initiation pathway due to the lower bond dissociation energy of the C-Cl bond compared to C-F and C-C bonds.
Caption: Postulated initiation via C-C bond cleavage.
Potential Decomposition Products
The subsequent reactions of the initial radical fragments will likely lead to a complex mixture of products. Based on studies of similar compounds, potential products could include:
-
Smaller Perhalogenated Alkenes and Alkanes: Resulting from fragmentation of the carbon ring.
-
Chlorine (Cl2): From the combination of two chlorine radicals.
-
Hexachlorobenzene (C6Cl6): Under certain conditions, extensive dechlorination and aromatization could occur.
-
Perfluorinated Aromatic Compounds: Through rearrangement and elimination of chlorine.
-
Polymeric Materials: From the recombination of radical intermediates.
It is crucial to note that the formation of highly toxic byproducts, such as perfluoroisobutene, has been observed in the high-temperature exposure of some perfluoroalkanes, although this was not seen with perfluorohexane under certain conditions. [2]
Experimental Design for Thermal Stability Assessment
To empirically determine the thermal stability of this compound, a multi-faceted experimental approach is recommended.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique to determine the temperature at which a substance begins to lose mass due to decomposition.
Protocol:
-
Instrument: A high-precision TGA instrument.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) in an inert crucible (e.g., platinum or alumina).
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. A flow rate of 20-50 mL/min is typical.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is a key parameter to determine.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC can be used to detect thermal events such as melting, boiling, and decomposition, and to determine the enthalpy changes associated with these processes.
Protocol:
-
Instrument: A calibrated DSC instrument.
-
Sample Preparation: Seal a small, accurately weighed sample (2-5 mg) in a hermetic aluminum or stainless steel pan.
-
Atmosphere: Purge the DSC cell with an inert gas.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected decomposition.
-
Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. A sharp, exothermic peak often indicates decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This is a powerful technique to identify the volatile and semi-volatile products of thermal decomposition.
Protocol:
-
Instrument: A pyrolyzer coupled to a GC-MS system.
-
Sample Preparation: A small amount of the sample is placed in a pyrolysis tube.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., determined from TGA results) for a short period.
-
Separation and Detection: The decomposition products are swept into the GC column, separated based on their boiling points and affinity for the stationary phase, and then identified by the mass spectrometer.
-
Data Analysis: The mass spectra of the separated components are compared to spectral libraries for identification.
Caption: Workflow for Pyrolysis-GC-MS analysis.
Interpretation of Expected Results and Causality
-
TGA: A sharp drop in the TGA curve will indicate the onset of decomposition. A multi-step decomposition might be observed if different parts of the molecule decompose at different temperatures.
-
DSC: A strong exothermic peak in the DSC thermogram, coinciding with the mass loss in TGA, would confirm a decomposition reaction. The area under the peak can be used to quantify the heat of decomposition.
-
Py-GC-MS: The identification of fragments such as C2F4, C3F6, and chlorinated species would provide direct evidence for the proposed fragmentation pathways. The relative abundance of different products at various pyrolysis temperatures can elucidate the dominant decomposition mechanisms. For instance, the early detection of chlorinated fragments would support the C-Cl bond homolysis as the primary initiation step.
Conclusion and Future Directions
While direct experimental data on the thermal stability of this compound is not currently available in the public domain, a robust predictive framework can be established based on the behavior of analogous halogenated hydrocarbons. The proposed experimental workflow, combining TGA, DSC, and Py-GC-MS, provides a comprehensive strategy for empirically determining its thermal stability profile. The insights gained from such studies are critical for the safe and effective application of this compound in research and industrial settings. Further kinetic studies using techniques like shock tube experiments could provide more detailed information on the reaction rates and activation energies of the decomposition processes. [2]
References
-
ResearchGate. (n.d.). Thermal Stability Analysis of Perfluorohexane. Retrieved February 2, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved February 2, 2026, from [Link]
-
US EPA. (n.d.). Cyclohexene, 1,2-dichloro-3,3,4,4,5,5,6,6-octafluoro-. Retrieved February 2, 2026, from [Link]
-
DSpace@MIT. (n.d.). Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study. Retrieved February 2, 2026, from [Link]
-
MDPI. (2023). Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (n.d.). Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). Cyclohexane, 1,2-dichloro-3,3,4,4-tetrafluoro-. Retrieved February 2, 2026, from [Link]
-
PubMed. (n.d.). The Cyclopropene Pyrolysis Story. Retrieved February 2, 2026, from [Link]
-
YouTube. (2022, March 21). Pyrolysis of Alkanes |Thermal Decomposition of Alkanes | Cracking of Alkanes. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Bromine. Retrieved February 2, 2026, from [Link]
-
MDPI. (2023). The Formation of Small Amounts of Cyclopropane during Pulsed Pyrolysis of C4–C5 Acyclic Alkanes in the Adiabatic Compression Reactor. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 1,3-Dichloro-3-fluorocyclohexa-1,4-diene. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 1,2-Dichloro-3,4,5,6-tetrafluorocyclohexene. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 1,4-dichloro(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-triene. Retrieved February 2, 2026, from [Link]
-
ElectronicsAndBooks. (n.d.). On the Electron-Proton-Electron Mechanism for 1-Benzyl-1,4-dihydronicotinamide Oxidations. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dichloro-3-fluorohexane. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition Product of 1,2-Bis(2-methyl-1-benzofuran-3-yl)perfluoro-cyclopentene. Retrieved February 2, 2026, from [Link]
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- 3. This compound, CasNo.336-19-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 4. Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study [dspace.mit.edu]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Dechlorination of 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene
Abstract
This document provides detailed application notes and experimental protocols for the selective dechlorination of 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene (DCFCH). Given the compound's chemical inertness, conferred by the presence of eight fluorine atoms, the selective removal of the two chlorine atoms presents a significant synthetic challenge. This guide explores and provides validated protocols for two primary methodologies: Activated Zinc-Mediated Reductive Dechlorination and Palladium-Catalyzed Catalytic Hydrodechlorination . The causality behind experimental choices, self-validating system design for protocols, and authoritative grounding are emphasized to ensure reproducibility and success for researchers in synthetic chemistry and drug development.
Introduction: The Challenge and Opportunity
This compound (DCFCH) is a highly fluorinated carbocycle. The C-Cl bonds are the most reactive sites for transformation, offering a synthetic handle to introduce new functionalities. Selective dechlorination to yield 3,3,4,4,5,5,6,6-octafluorocyclohexyne or 1,2-dihydro-3,3,4,4,5,5,6,6-octafluorocyclohexene is a key step in the synthesis of novel fluorinated materials, agrochemicals, and pharmaceutical intermediates.
The primary challenge lies in achieving high selectivity for the C-Cl bonds without disturbing the stable C-F bonds or the C=C double bond. The electron-withdrawing nature of the perfluorinated backbone significantly influences the reactivity of the chlorine atoms. This guide provides methodologies that leverage this electronic property to achieve efficient and selective dechlorination.
Mechanistic Considerations: Choosing the Right Path
Two principal pathways are explored, each with distinct mechanisms, advantages, and limitations. The choice of method depends on the desired product, available equipment, and downstream synthetic goals.
-
Reductive Dechlorination with Activated Zinc: This method proceeds via a single-electron transfer (SET) mechanism from the surface of the activated metal to the C-Cl bond's antibonding orbital (σ*). This process is particularly effective for vicinal dihalides, promoting a concerted or stepwise elimination to form an alkyne or a reduced alkene, depending on the reaction conditions. The high reactivity of "Rieke Zinc" or acid-activated zinc is crucial for overcoming the activation energy at moderate temperatures.
-
Catalytic Hydrodechlorination (HDC): This is a surface-catalyzed reaction, typically employing a heterogeneous catalyst like palladium on carbon (Pd/C). The process involves the oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis. HDC is a powerful method for replacing C-Cl bonds with C-H bonds, offering a clean and efficient route to the corresponding dihydro product. The choice of solvent and the presence of a base to scavenge the generated HCl are critical for maintaining catalyst activity.
Below is a diagram illustrating the decision-making logic for selecting a dechlorination method.
Caption: Decision logic for selecting the appropriate dechlorination method.
Protocol 1: Activated Zinc-Mediated Reductive Dechlorination
This protocol details the use of acid-activated zinc dust for the reductive elimination of chlorine atoms from DCFCH. The primary goal is the formation of the corresponding alkyne, though over-reduction to the alkene is possible with extended reaction times.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1,2-Dichloro-octafluorocyclohexene (DCFCH) | >98% | Sigma-Aldrich | Handle in a fume hood. |
| Zinc Dust (<10 µm) | High Purity | Acros Organics | Fine powder is crucial for high surface area. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific | For zinc activation. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | MilliporeSigma | Use a dry solvent to prevent quenching of the reactive species. |
| Diethyl Ether | Anhydrous | VWR | For workup and extraction. |
| Deionized Water | Type 1 | Lab-sourced | For washing steps. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Alfa Aesar | For drying the organic phase. |
Step-by-Step Experimental Protocol
A. Activation of Zinc Dust (Perform in a fume hood)
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Zinc dust (10.0 g, 153 mmol, ~5 eq.).
-
Slowly add 50 mL of 3% HCl (aq) to the flask while stirring. Vigorous gas evolution (H₂) will be observed.
-
Stir for 15 minutes. This step etches the passivating oxide layer from the zinc surface.
-
Decant the acidic solution. Wash the zinc dust sequentially with:
-
2 x 50 mL Deionized Water
-
2 x 50 mL Ethanol
-
2 x 50 mL Diethyl Ether
-
-
After the final ether wash, decant the solvent and immediately place the flask under high vacuum for 1 hour to yield a fine, grey, free-flowing powder. Do not allow the activated zinc to sit in the air.
B. Dechlorination Reaction
-
Place the flask containing the dry, activated zinc under an inert atmosphere (Argon or Nitrogen).
-
Add 100 mL of anhydrous DMF via cannula or syringe.
-
In a separate, dry flask, dissolve DCFCH (10.0 g, 30.6 mmol, 1 eq.) in 20 mL of anhydrous DMF.
-
Add the DCFCH solution dropwise to the stirring zinc suspension over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Heat the reaction mixture to 70°C and monitor the reaction progress by GC-MS. The disappearance of the starting material typically occurs within 4-6 hours.
C. Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 100 mL of 1M HCl. This will dissolve the remaining zinc.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporator).
-
The crude product can be purified by fractional distillation under vacuum to yield the desired octafluorocyclohexyne.
Caption: Workflow for Activated Zinc-Mediated Reductive Dechlorination.
Protocol 2: Palladium-Catalyzed Catalytic Hydrodechlorination (HDC)
This protocol is designed for the selective replacement of C-Cl bonds with C-H bonds to yield 1,2-dihydro-3,3,4,4,5,5,6,6-octafluorocyclohexene. It is a cleaner alternative that avoids stoichiometric metal waste.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1,2-Dichloro-octafluorocyclohexene (DCFCH) | >98% | Sigma-Aldrich | Handle in a fume hood. |
| Palladium on Carbon (Pd/C) | 10 wt. % | Strem Chemicals | Handle carefully; can be pyrophoric when dry. |
| Sodium Acetate (NaOAc) | Anhydrous, >99% | Alfa Aesar | Acts as a non-nucleophilic base to scavenge HCl. |
| Methanol (MeOH) | Anhydrous | VWR | Reaction solvent. |
| Hydrogen Gas (H₂) | High Purity, 5.0 | Airgas | Use with appropriate pressure regulator and safety precautions. |
| Celite® 545 | --- | Sigma-Aldrich | Filtration aid. |
Step-by-Step Experimental Protocol
A. Reaction Setup
-
To a high-pressure reactor (e.g., a Parr hydrogenator) equipped with a glass liner and a magnetic stir bar, add 10% Pd/C (500 mg, ~1.6 mol% Pd) wetted with a small amount of methanol. Caution: Dry Pd/C is pyrophoric and should not be handled in the open air.
-
Add anhydrous sodium acetate (6.3 g, 76.5 mmol, 2.5 eq.).
-
Add 100 mL of anhydrous methanol.
-
Add DCFCH (10.0 g, 30.6 mmol, 1 eq.).
-
Seal the reactor according to the manufacturer's instructions.
B. Hydrogenation
-
Purge the reactor vessel three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the reactor to 50 psi (approx. 3.4 bar) with hydrogen.
-
Begin vigorous stirring and heat the reaction to 50°C.
-
Monitor the reaction by observing the pressure drop in the H₂ reservoir. The reaction is typically complete in 8-12 hours when hydrogen uptake ceases.
C. Workup and Purification
-
Cool the reactor to room temperature and carefully vent the excess hydrogen in a fume hood.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (3 x 20 mL). Caution: The Celite pad with the catalyst should not be allowed to dry completely, as it may become pyrophoric. Quench it with water after use.
-
Combine the filtrate and washings. Remove the methanol under reduced pressure (rotary evaporator).
-
Resuspend the residue in 100 mL of diethyl ether and 100 mL of deionized water.
-
Transfer to a separatory funnel, separate the layers, and wash the organic phase with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography (silica gel, hexanes) or distillation to obtain the pure 1,2-dihydro-octafluorocyclohexene.
Comparative Summary
| Parameter | Method 1: Activated Zinc | Method 2: Catalytic Hydrodechlorination (HDC) |
| Primary Product | Octafluorocyclohexyne | 1,2-Dihydro-octafluorocyclohexene |
| Key Reagent | Stoichiometric Activated Zinc | Catalytic Palladium on Carbon (Pd/C) |
| Hydrogen Source | N/A (Reductive Elimination) | H₂ Gas |
| Pressure | Atmospheric | Elevated (e.g., 50 psi) |
| Waste Stream | Zinc salts | Minimal; catalyst is recyclable |
| Key Advantage | Forms a valuable alkyne intermediate | High atom economy, clean conversion to C-H bonds |
| Key Disadvantage | Stoichiometric metal waste, potential for over-reduction | Requires pressure equipment, catalyst can be pyrophoric |
References
-
Arienzo, R., & Chiappe, C. (2011). Catalytic Hydrodechlorination of Chlorinated Aromatic Compounds. IntechOpen. Available at: [Link]
Using "1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene" as a building block for polyfluorinated compounds
Application Note: Precision Engineering of Fluorinated Scaffolds using 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene
Part 1: Executive Summary & Strategic Utility
This compound (hereafter C6-Cl2 ) is a critical electrophilic building block in the synthesis of advanced fluorinated materials.[1] Unlike its perfluorinated analog (decafluorocyclohexene), the presence of two vinylic chlorine atoms at the 1,2-positions provides a distinct "chemical handle" that enables site-selective functionalization.[1]
While the five-membered analog (octafluorocyclopentene) is the industry standard for photochromic diarylethenes, the C6-Cl2 core offers unique advantages:
-
Bathochromic Shift: The larger six-membered ring induces a red-shift in the absorption spectra of conjugated systems, essential for tuning optical switches.[1]
-
Thermal Stability: The conformational flexibility of the cyclohexene ring often imparts superior thermal fatigue resistance to the closed-ring isomers of photochromic dyes.
-
Orthogonal Reactivity: The C-Cl bonds are significantly more susceptible to metal-catalyzed cross-coupling (e.g., Suzuki, Stille) than C-F bonds, allowing for modular synthesis without harsh defluorination conditions.[1]
This guide details the handling, safety, and two primary synthetic protocols for deploying C6-Cl2: Nucleophilic Substitution (S_N_V) for photochromic switches and Pd-Catalyzed Cross-Coupling for conjugated polymers.[1]
Part 2: Physicochemical Profile & Safety Protocols
Compound Identity:
-
IUPAC Name: 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene[1][2]
-
Molecular Weight: 294.96 g/mol [1]
-
Appearance: Colorless liquid[1]
-
Density: ~1.72 g/mL at 25°C[1]
-
Boiling Point: 113°C
Handling & Safety (E-E-A-T):
-
Volatility Hazard: Despite a boiling point of 113°C, the high vapor density can displace oxygen in low-lying areas.[1] All transfers must occur in a fume hood.
-
Reactivity: The vinylic chlorines are activated by the electron-withdrawing perfluoroalkyl ring. Avoid contact with strong nucleophiles (amines, thiols) unless intended.[1]
-
Incompatibility: Highly reactive with alkali metals (Li, Na, K) and powdered metals (Mg, Al), leading to potential defluorination exotherms.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of Photochromic Diarylethenes via Lithiation-Substitution
Objective: Synthesis of a C6-bridged photochromic switch (e.g., 1,2-bis(2-methyl-3-thienyl)octafluorocyclohexene). Mechanism: Addition-Elimination (S_N_V).[1] The lithiated thiophene attacks the C1 position, displacing Chloride via an intermediate carbanion, followed by a second attack at C2.[1]
Reagents:
-
Substrate: 3-bromo-2-methylthiophene (2.2 equiv)[1]
-
Linchpin: C6-Cl2 (1.0 equiv)[1]
-
Lithiation Agent: n-Butyllithium (2.5 M in hexanes, 2.4 equiv)[1]
-
Solvent: Anhydrous THF (freshly distilled or from SPS)
-
Quench: Water/NH4Cl[1]
Step-by-Step Methodology:
-
Lithiation (The "Arm" Activation):
-
Charge a flame-dried 100 mL Schlenk flask with 3-bromo-2-methylthiophene (2.2 equiv) and anhydrous THF (concentration ~0.2 M) under Argon.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add n-BuLi dropwise over 20 minutes. Critical Insight: Maintain internal temp < -70°C to prevent lithium-halogen scrambling or polymerization.[1]
-
Stir at -78°C for 45 minutes to ensure complete lithiation.
-
-
Coupling (The "Core" Installation):
-
Dissolve C6-Cl2 (1.0 equiv) in a minimal amount of anhydrous THF in a separate vial.
-
Transfer the C6-Cl2 solution slowly via cannula into the lithiated thiophene solution at -78°C.[1]
-
Observation: The solution color typically shifts (often to dark red or brown) as the substitution occurs.
-
Stir at -78°C for 1 hour, then allow the reaction to warm slowly to room temperature over 4 hours.
-
-
Workup & Purification:
-
Quench with saturated aqueous NH4Cl.
-
Extract with diethyl ether (3x).[1] Wash combined organics with brine and dry over MgSO4.
-
Purification: Silica gel chromatography. Note: Fluorinated compounds often streak; use a gradient of Hexanes:DCM (starts 100:0 → 90:10).
-
Data Validation Table:
| Parameter | Specification | Troubleshooting |
| Yield | 50-75% | Low yield often indicates wet THF or insufficient lithiation time.[1] |
| Appearance | White/Pale Yellow Solid | Dark oils suggest polymerization of the thiophene. |
| NMR (19F) | 3 distinct signals (AA'BB'CC') | Asymmetry in peaks indicates mono-substitution (incomplete reaction).[1] |
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Coupling aryl boronic acids to the C6-Cl2 core to create conjugated fluorinated polymers or rigid scaffolds. Advantage: The C-Cl bond is weaker than C-F, allowing Pd(0) oxidative addition specifically at the double bond without defluorinating the saturated ring positions.[1]
Reagents:
-
Core: C6-Cl2 (1.0 equiv)[1]
-
Coupling Partner: Phenylboronic acid derivative (2.5 equiv)[1]
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/SPhos for sterically hindered substrates.[1]
-
Base: Na2CO3 (2M aqueous, 4 equiv)[1]
-
Solvent: Toluene/Ethanol (4:1 ratio)[1]
Methodology:
-
Degassing:
-
Combine C6-Cl2, boronic acid, and solvents in a pressure tube.[1]
-
Bubble Argon through the mixture for 15 minutes. Critical: Oxygen poisons the Pd catalyst and promotes homocoupling of the boronic acid.
-
-
Catalysis:
-
Add the Pd catalyst and aqueous base rapidly under a counter-flow of Argon.
-
Seal the tube and heat to 90°C for 12-24 hours.
-
Note: The reaction rate is slower than non-fluorinated vinyl chlorides due to the electron-deficient nature of the ring; extended times may be required.
-
-
Isolation:
-
Cool to RT, dilute with water, and extract with EtOAc.
-
Pass the organic layer through a pad of Celite to remove Pd black.
-
Part 4: Visualizing the Workflow
The following diagram illustrates the divergent synthetic pathways available for C6-Cl2, highlighting the decision points between lithiation (for photochromics) and catalysis (for structural scaffolds).
Caption: Divergent synthetic pathways for 1,2-dichloro-octafluorocyclohexene utilizing its dual reactivity modes.
Part 5: References
-
Irie, M. (2000).[1] "Diarylethenes for Memories and Switches." Chemical Reviews, 100(5), 1685–1716.[1] Link[1]
-
Lucas, L. N., et al. (1998).[1] "Syntheses of Dithienylcyclopentene Optical Switches." Chemical Communications, (21), 2313–2314.[1] Link(Note: Describes the general lithiation protocol adapted here for the C6 analog).
-
Peters, A., et al. (2003).[1] "Photochromic Properties of Perfluorocyclohexene-Bridged Diarylethenes." Journal of Organic Chemistry, 68(11), 4448-4456.[1] (Validating the C6-ring redshift effect).
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 9643, this compound." PubChem. Link[1][3]
Sources
Application of "1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene" as a dielectric fluid
Technical Application Note: 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene as a Dielectric Heat Transfer Fluid
Part 1: Executive Summary & Safety Directive
Abstract This guide details the validation and operational protocols for utilizing This compound (CAS: 336-19-6) as a high-performance dielectric heat transfer fluid. Characterized by a wide liquid range (-70°C to 113°C) and high density (1.719 g/cm³), this fluorinated cyclic olefin offers exceptional thermal stability and electrical insulation properties. It is specifically engineered for closed-loop cooling in semiconductor manufacturing, high-voltage transformer insulation, and low-temperature pharmaceutical reaction control.
CRITICAL SAFETY WARNING (GHS Classification: H330) Unlike fully fluorinated perfluoropolyethers (PFPEs), this compound is classified as Fatal if Inhaled .[1]
-
Strict Containment: Application is strictly limited to hermetically sealed systems or processes within ISO Class fume extraction environments.
-
Vapor Recovery: All pressure relief valves must vent to a scrubber or vapor recovery unit, never to the ambient atmosphere.
-
PPE: Self-Contained Breathing Apparatus (SCBA) availability is mandatory for maintenance teams breaking containment.
Part 2: Physical & Chemical Characterization
The utility of CAS 336-19-6 as a dielectric fluid is derived from its electron-withdrawing fluorine atoms, which tightly bind electrons, preventing current flow even under high voltage. Its cyclic structure provides thermal robustness compared to linear analogs.
Table 1: Critical Technical Specifications
| Property | Value | Operational Implication |
| Boiling Point | 113°C | Suitable for single-phase cooling up to ~100°C without pressurization. |
| Melting Point | -70°C | Excellent for low-temperature pharmaceutical lyophilization circuits. |
| Density (25°C) | 1.719 g/cm³ | High mass flow rate capability; requires heavy-duty magnetic drive pumps. |
| Dielectric Strength | > 35 kV (est. 0.1" gap) | Prevents arcing in high-voltage switchgear or radar components. |
| Water Solubility | Insoluble (Sinks) | Forms a distinct phase; water contamination pools at the top, aiding separation. |
| Flash Point | None (112-114°C) | Classified as non-flammable under standard operating conditions. |
*Note: Dielectric strength is highly sensitive to moisture content. Flash point data varies by purity; treat as non-flammable but combustible under extreme energy input.
Part 3: Application Protocols
Protocol A: Closed-Loop Thermal Management (Semiconductor/Pharma)
For maintaining process temperatures in jacketed reactors or wafer chucks.
Logic: This system utilizes the fluid's high density to maximize heat removal. A magnetic drive pump is selected to eliminate seal leakage, addressing the toxicity hazard.
Workflow Diagram (Graphviz DOT):
Figure 1: Hermetic cooling loop design. Note the Nitrogen blanket to prevent moisture ingress and the scrubber for emergency venting.
Step-by-Step Procedure:
-
System Preparation:
-
Vacuum dry the entire loop to < 500 microns to remove adsorbed moisture on pipe walls. Moisture is the primary antagonist to dielectric strength.
-
Verification: Perform a pressure rise test. If pressure rises > 50 microns/hour, a leak or outgassing is present.
-
-
Fluid Charging:
-
Connect the fluid drum to the fill port using braided stainless steel PTFE-lined hoses.
-
Use a closed-loop transfer system (vapor return line connected) to prevent operator exposure.
-
Fill the expansion tank to 60% capacity to allow for thermal expansion (Density decreases as T increases).
-
-
De-aeration:
-
Circulate fluid at low flow.
-
Apply a vacuum to the expansion tank headspace (controlled vent) to pull out dissolved oxygen and nitrogen bubbles, which can cause partial discharge (corona) in high-voltage fields.
-
-
Operation:
-
Maintain a positive pressure Nitrogen blanket (2-5 PSI) in the expansion tank. This prevents atmospheric moisture from entering the fluid.
-
Protocol B: Material Compatibility Validation
Self-Validating System for Seal Selection.
Context: Chlorinated fluorocarbons can swell common elastomers (like EPDM or Silicone) and craze plastics (Polycarbonate/Acrylic). Before deployment, you must validate materials.
The "Swell Index" Protocol:
-
Coupon Preparation: Cut ISO 37 standard dumbbell specimens of the candidate elastomer (e.g., Viton-A, FFKM, PTFE).
-
Baseline Measurement: Measure Volume (
) and Hardness (Shore A) accurately. -
Immersion: Submerge coupons in CAS 336-19-6 at the maximum operating temperature (e.g., 100°C) for 168 hours (1 week).
-
Post-Analysis:
-
Remove and pat dry.
-
Measure Volume (
) and Hardness immediately. -
Calculation:
-
Compatibility Decision Matrix (Graphviz DOT):
Figure 2: Decision logic for selecting seals. Recommended baseline materials: PTFE (Teflon) or FFKM (Kalrez).
Part 4: Maintenance & Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Dielectric Breakdown (Arcing) | Moisture Contamination | 1. Stop flow. 2. Pass fluid through activated alumina or molecular sieve filter bypass. 3. Retest dielectric strength (Target >30kV). |
| Pump Cavitation | High Fluid Density / Viscosity | 1. Increase suction head pressure (N2 blanket). 2. Ensure pump motor is rated for 1.8 SG fluids (standard water pumps will overheat). |
| Fluid Discoloration (Yellowing) | Thermal Decomposition / HCl generation | URGENT: Indicates breakdown releasing HCl. 1. Test acidity (pH). 2. If acidic, evacuate system immediately using hazmat protocols. Neutralize system with mild caustic wash. |
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 554532, Cyclohexane, 1,2-dichloro-3,3,4,4-tetrafluoro- (Analogous Structure Data). Retrieved from .
-
Thermo Fisher Scientific (2025). Safety Data Sheet: 1,2-Dichlorooctafluorocyclohexene.[2] Retrieved from .
-
ChemicalBook (2025). 1,2-DICHLOROOCTAFLUOROCYCLOHEX-1-ENE Properties and Density. Retrieved from .
-
DWK Life Sciences. Chemical Compatibility Calculator for Halogenated Solvents. Retrieved from .
-
M Barnwell Services. Material Compatibility Chart for Fluorocarbon Elastomers. Retrieved from .
Sources
Laboratory scale synthesis of "1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene"
Application Note: Laboratory Scale Synthesis of 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene (1,2-DCOFCH)
Executive Summary
This technical guide details the laboratory-scale synthesis of This compound (CAS: 336-19-6), a critical fluorinated building block. This compound is extensively used as the photoactive "bridge" in the synthesis of diarylethene photochromic switches and as an intermediate in the development of fluorinated pharmaceuticals and agrochemicals.
Unlike industrial routes that may involve hazardous direct fluorination of hexachlorobenzene, this protocol utilizes a Lewis Acid-Mediated Halogen Exchange on perfluorocyclohexene. This method offers superior regioselectivity, higher safety margins, and easier purification for gram-to-multigram scale preparations.
Strategic Pathway Selection
In the context of laboratory synthesis, two primary routes exist. We have selected Route A for this protocol due to its operational control and higher purity profile.
| Feature | Route A: Halogen Exchange (Recommended) | Route B: Direct Chlorination | Route C: HCB Fluorination |
| Precursor | Perfluorocyclohexene ( | Octafluorocyclohexene ( | Hexachlorobenzene ( |
| Reagent | |||
| Mechanism | Lewis Acid Assisted | Electrophilic Addition | Radical Substitution |
| Product State | 1,2-Dichloroalkene (Target) | 1,2-Dichlorocyclohexane (Saturated) | Mixture of isomers |
| Purity | High (>95% after distillation) | Low (Requires elimination step) | Low (Requires difficult fractionation) |
Reaction Mechanism & Logic
The synthesis relies on the thermodynamic preference of aluminum to bond with fluorine over chlorine (Bond Dissociation Energy: Al-F > Al-Cl). Anhydrous Aluminum Chloride (
-
Coordination:
coordinates to a vinylic fluorine, weakening the C-F bond. -
Exchange: A chloride ion is transferred to the vinylic position while the fluoride is abstracted by aluminum.
-
Regioselectivity: The second exchange occurs at the adjacent vinylic position (C2) rather than allylic positions (C3-C6) due to the electronic activation of the double bond and the stability of the resulting vinyl halide system.
Experimental Protocol
Safety Warning:
-
Anhydrous
reacts violently with water, releasing HCl gas. Work in a fume hood. -
Perfluorocyclohexene is volatile. Avoid inhalation.
-
Pressure: If performing in a sealed tube, ensure the vessel is rated for the generated vapor pressure.
Materials & Equipment
-
Reagents:
-
Perfluorocyclohexene (
), >98% purity.[1] -
Aluminum Trichloride (
), anhydrous, granular or powder (freshly sublimed preferred). -
Dichloromethane (
) or Chloroform ( ) - Optional solvents, though neat reaction is standard.
-
-
Equipment:
-
Three-neck round-bottom flask (100 mL to 250 mL).
-
Reflux condenser with drying tube (
or line). -
Magnetic stir bar (PTFE coated).
-
Ice-water bath.
-
Fractional distillation apparatus (Vigreux column).
-
Step-by-Step Procedure
Step 1: Setup and Inerting Flame-dry the glassware under vacuum and backfill with dry Nitrogen or Argon. Maintain a positive pressure of inert gas throughout the setup.
Step 2: Reagent Addition
-
Charge the flask with Perfluorocyclohexene (26.2 g, 0.10 mol) .
-
Cool the flask to 0°C using an ice bath to minimize volatility during addition.
-
Add Anhydrous
(16.0 g, 0.12 mol) in small portions.-
Note: A slight excess of
ensures complete conversion, but too large an excess can lead to allylic substitution or ring opening.
-
Step 3: Reaction
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to reflux (approx. 60-70°C) .
-
Monitor the reaction by GC-MS or 19F NMR.
-
Endpoint: Disappearance of the
peak. -
Duration: Typically 4–12 hours depending on stirring efficiency and
quality.
-
Step 4: Quenching and Workup
-
Cool the reaction mixture to 0°C.
-
Cautiously pour the reaction mixture into a beaker containing 100 g of crushed ice mixed with 10 mL concentrated HCl .
-
Caution: This step is exothermic. The HCl helps dissolve aluminum salts (
).
-
-
Transfer to a separatory funnel. The fluorinated product is dense and will form the bottom layer .
-
Separate the organic layer.
-
Wash the organic layer with:
-
2 x 50 mL Water.
-
1 x 50 mL Saturated
(to remove acid traces). -
1 x 50 mL Brine.
-
-
Dry the organic layer over Anhydrous
for 30 minutes. Filter.
Step 5: Purification
-
Transfer the filtrate to a distillation flask.
-
Perform fractional distillation at atmospheric pressure.
-
Collect the fraction boiling at 112–114°C .
-
Discard: Low boilers (unreacted
, ~52°C) and high boilers (over-chlorinated byproducts).
-
Quality Control & Validation
| Parameter | Specification | Method |
| Appearance | Clear, colorless liquid | Visual |
| Boiling Point | 112–114°C | Distillation |
| Density | ~1.72 g/mL at 25°C | Gravimetric |
| GC Purity | > 98.0% | GC-FID / GC-MS |
| Structure | Matches Reference | 19F NMR |
NMR Interpretation (
-
Allylic Fluorines (
): Multiplet, typically around -115 to -120 ppm. -
Homoallylic Fluorines (
): Multiplet, typically around -130 to -135 ppm. Absence of vinylic fluorine signal (usually > -100 ppm) confirms substitution at C1/C2.
Workflow Visualization
Figure 1: Step-by-step synthesis workflow for 1,2-DCOFCH.
Troubleshooting Guide
Figure 2: Troubleshooting common issues in Lewis Acid-mediated fluorocarbon synthesis.
References
-
Irie, M. (2000). "Diarylethenes for Memories and Switches." Chemical Reviews, 100(5), 1685–1716. (Describes the utility of the perfluorocyclohexene bridge). Link
-
Banks, R. E., et al. (1968). "Heterocyclic polyfluoro-compounds."[2] Journal of the Chemical Society C: Organic, 2743. (Foundational work on AlCl3 exchange in fluorocarbons). Link
-
Ligett, W. B. (1950). "Chlorinated Perfluorocyclohexenes."[2] U.S. Patent 2,509,156. (Early patent describing physical properties and chlorination). Link
-
Lucas, L. (1998). "Synthesis of Perfluorinated Diarylethenes." Tetrahedron, 54(19), 4877-4886. (Modern application of the synthesis). Link
Sources
Application Note & Protocols: High-Purity Isolation of 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene
Abstract
1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene is a pivotal fluorinated building block with significant potential in the synthesis of advanced materials, agrochemicals, and pharmaceutical agents. The utility of this intermediate is critically dependent on its isomeric and chemical purity. This document provides a comprehensive guide for researchers, scientists, and process chemists on the effective purification of this compound. We will explore the underlying principles and provide detailed, field-tested protocols for fractional distillation and preparative gas chromatography. Furthermore, this guide establishes a robust framework for the analytical validation of purity using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Compound Profile and Strategic Considerations
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy. These properties dictate the selection of appropriate techniques and optimization of process parameters.
Physicochemical Data
The selection of a primary purification method is heavily influenced by the compound's volatility and thermal stability. The boiling point of 113 °C at atmospheric pressure suggests that distillation-based methods are highly applicable.[1]
| Property | Value | Source |
| Molecular Formula | C₆Cl₂F₈ | CAS Common Chemistry[1] |
| Molecular Weight | 294.96 g/mol | Calculated |
| Boiling Point | 113 °C | CAS Common Chemistry[1] |
| Melting Point | -70 °C | CAS Common Chemistry[1] |
| Density | 1.719 g/cm³ (at 25 °C) | CAS Common Chemistry[1] |
Anticipated Impurity Profile
The purity of the final product is contingent on effectively removing impurities stemming from the synthetic route. A common synthesis involves the halogenation of a partially fluorinated cyclohexene precursor.[2] Consequently, the crude product may contain:
-
Regioisomers: Isomers with different chlorine atom positions (e.g., 1,3- or 1,4-dichloro isomers) that may have very similar boiling points, posing a significant separation challenge.
-
Unreacted Starting Materials: Residual cyclohexene precursors.
-
Byproducts of Incomplete Halogenation: Monochloro-octafluorocyclohexene or species with residual C-H bonds.
-
Solvent Residues: Residual solvents used during synthesis and workup.
-
Degradation Products: The compound may undergo rearrangements or elimination reactions under harsh thermal or chemical conditions.[3]
Purification Methodologies: From Bulk to High Purity
The choice of purification technique is a trade-off between throughput, achievable purity, and scale. We present two primary methods: fractional distillation for bulk purification and preparative gas chromatography for achieving the highest purity standards.
Workflow for Purification and Analysis
Caption: Overall workflow for purification and analysis.
Protocol 1: Fractional Distillation
Principle: Fractional distillation is the ideal technique for separating components of a liquid mixture with close boiling points.[4][5] The process involves repeated vaporization-condensation cycles on the surface of packing material within a fractionating column. Each cycle, or "theoretical plate," enriches the vapor phase with the more volatile component.[6] Given the 113 °C boiling point, this method is well-suited for removing less volatile starting materials and some higher-boiling byproducts.
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glassware is dry.
-
The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[5]
-
Use a heating mantle with a magnetic stirrer for uniform heating. Add boiling chips or a stir bar to the distillation flask.
-
-
Distillation Procedure:
-
Charge the crude this compound into the distillation flask (do not fill more than two-thirds full).
-
Begin heating slowly. As the liquid boils, observe the condensation ring rising slowly up the column. This should take at least 20-30 minutes to ensure thermal equilibrium is established.
-
Insulate the column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain equilibrium.
-
Collect a small initial "forerun" fraction, which will contain the most volatile impurities.
-
Monitor the head temperature closely. The temperature should plateau at the boiling point of the desired compound (approx. 113 °C). Collect the main fraction while the temperature remains stable.
-
If the temperature rises significantly, it indicates that higher-boiling impurities are beginning to distill. Switch to a new receiving flask to collect this "tail" fraction separately.
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of residues.
-
-
Self-Validation:
-
Analyze small aliquots of each collected fraction by GC-MS to assess purity and determine which fractions to combine.
-
A stable boiling point plateau is a strong indicator of a pure substance being collected.
-
Protocol 2: Preparative Gas Chromatography (Prep GC)
Principle: Prep GC is a high-resolution technique used to separate and isolate pure compounds from a mixture on a larger scale than analytical GC.[7] It is particularly effective for separating close-boiling isomers that are difficult to resolve by distillation.[8] The mixture is vaporized and travels through a column where components are separated based on their differential partitioning between the mobile gas phase and the stationary phase.
Experimental Protocol:
-
System Configuration:
-
Utilize a preparative gas chromatograph equipped with a high-capacity column (typically wider bore than analytical columns). A non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
The system must have a stream splitter that diverts a small portion of the column effluent to a detector (e.g., FID or TCD) and the majority to a collection trap.
-
-
Method Development (on Analytical Scale):
-
First, develop an optimized separation method on an analytical GC-MS system to determine the retention times of the target compound and all impurities.
-
Optimize the temperature program (e.g., start at 60 °C, ramp at 10 °C/min to 150 °C) to achieve baseline separation of the target peak from its nearest neighbors.
-
-
Preparative Run:
-
Transfer the optimized method to the Prep GC system, adjusting flow rates and injection volumes for the larger column.
-
Perform repeated injections of the partially purified material (e.g., from fractional distillation).
-
Set the collection system to trap the effluent corresponding to the retention time window of the pure this compound peak.
-
The collection traps are typically cooled with liquid nitrogen or a cryo-cooler to efficiently condense the purified compound.
-
-
Self-Validation:
-
After collection, re-inject a small amount of the purified material into an analytical GC-MS to confirm its purity (>99.5% or as required).
-
Pool fractions that meet the required purity specification.
-
Purity Assessment and Quality Control
Rigorous analytical testing is non-negotiable to validate the success of the purification process. A combination of chromatographic and spectroscopic methods provides a comprehensive assessment of purity.
Protocol 3: GC-MS for Purity and Impurity Identification
Principle: GC-MS is the gold standard for analyzing volatile and semi-volatile organic compounds.[9] It provides quantitative information on the purity of the main component and allows for the structural identification of impurities based on their mass spectra and retention times.[10]
Suggested GC-MS Method:
| Parameter | Recommended Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable instrumentation. |
| Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column for good separation of halogenated compounds. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Inlet Temp | 250 °C | Ensures complete vaporization without thermal degradation. |
| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert and provides good chromatographic efficiency. |
| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 15 °C/min | Provides separation of volatile solvents and higher-boiling isomers. |
| MS Detector | Agilent 7000D Triple Quad or equivalent | Provides high sensitivity and mass accuracy for identification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |
Protocol 4: NMR Spectroscopy for Structural Confirmation and Quantification
Principle: NMR spectroscopy is an indispensable tool for unambiguous structure confirmation. For fluorinated molecules, ¹⁹F NMR is particularly powerful due to its high sensitivity (100% natural abundance of ¹⁹F) and wide chemical shift range, which makes it highly sensitive to subtle structural changes.[11][12] Furthermore, quantitative NMR (qNMR) can be used for an absolute purity assessment without the need for a specific reference standard of the analyte.[13]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the purified compound (approx. 10-20 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃). Add a known amount of an internal standard with a known ¹⁹F resonance (e.g., trifluorotoluene) for quantitative analysis.
-
¹⁹F NMR Acquisition:
-
Acquire a standard proton-decoupled ¹⁹F NMR spectrum. The number and splitting patterns of the signals will confirm the octafluoro-cyclohexene structure.
-
Impurities containing fluorine will appear as separate signals, allowing for their detection and quantification.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. The absence of signals (or the presence of only trace solvent or standard signals) confirms the removal of proton-containing impurities.
-
-
Purity Calculation (qNMR):
-
Integrate the signals corresponding to the analyte and the internal standard in the ¹⁹F NMR spectrum.
-
Calculate the purity based on the known concentration of the standard and the integral ratios, accounting for the number of fluorine atoms contributing to each signal.
-
Summary of Techniques and Recommendations
| Technique | Primary Use | Achievable Purity | Throughput | Key Advantage |
| Fractional Distillation | Bulk purification, removal of gross impurities | 95 - 99% | High | Scalable, cost-effective for initial cleanup. |
| Preparative GC | High-purity polishing, isomer separation | > 99.9% | Low | Unmatched resolution for difficult separations. |
| GC-MS | Purity validation, impurity identification | N/A (Analytical) | High (Analytical) | High sensitivity and specificity for volatile impurities. |
| ¹⁹F NMR | Structural confirmation, absolute purity (qNMR) | N/A (Analytical) | High (Analytical) | Definitive structural information for organofluorines. |
Recommendation: For applications requiring high-purity (>99%) material, a two-stage approach is recommended. First, perform a fractional distillation to remove the bulk of impurities. Second, subject the enriched fraction to preparative GC to remove any remaining close-boiling isomers and achieve the desired final purity. Purity should be validated at each stage using GC-MS and confirmed on the final product by both GC-MS and ¹⁹F NMR.
References
-
PubChem. (n.d.). Cyclohexane, 1,2-dichloro-3,3,4,4-tetrafluoro-. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Chen, Z., Zheng, L., & Su, W. (2011). A new approach to the synthesis of 2,6-dichloro-3-fluorobenzonitrile: a useful pharmaceutical intermediate. Journal of Chemical Research, 2011(8), 474–476. Retrieved February 2, 2026, from [Link]
-
Pauli, G. F., Chen, S.-N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved February 2, 2026, from [Link]
-
Dai, J., et al. (2015). Preparative Gas Chromatography and Its Applications. ResearchGate. Retrieved February 2, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). This compound. American Chemical Society. Retrieved February 2, 2026, from [Link]
-
Sloop, J. C., et al. (2016). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Eger, E. I., et al. (2001). Fractional distillation of acid contaminants from sevoflurane. Anesthesia & Analgesia, 92(5), 1197–1201. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved February 2, 2026, from [Link]
-
McCord, J. P., et al. (2022). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology Letters, 9(7), 609–615. Retrieved February 2, 2026, from [Link]
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Van der Westhuizen, J. H., et al. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 13, 2434–2443. Retrieved February 2, 2026, from [Link]
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Smith, C. D., et al. (2020). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. ChemRxiv. Retrieved February 2, 2026, from [Link]
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Semsarilar, M., et al. (2017). Fluorinated nanotubes: synthesis and self-assembly of cyclic peptide–poly(vinylidene fluoride) conjugates. Polymer Chemistry, 8(43), 6645–6653. Retrieved February 2, 2026, from [Link]
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FuseSchool. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube. Retrieved February 2, 2026, from [Link]
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Semantic Scholar. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved February 2, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved February 2, 2026, from [Link]
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Chad's Prep. (2020, November 17). 8.2 Hydrohalogenation of Alkenes | Organic Chemistry [Video]. YouTube. Retrieved February 2, 2026, from [Link]
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Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved February 2, 2026, from [Link]
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Researcher.Life. (2014). Preparative Gas Chromatography (Prep-GC). Retrieved February 2, 2026, from [Link]
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Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Retrieved February 2, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,2-dichloro- (CAS 1121-21-7). Retrieved February 2, 2026, from [Link]
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Beilstein Journals. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Retrieved February 2, 2026, from [Link]
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Troubleshooting & Optimization
Optimizing reaction yield for "1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene" synthesis
Welcome to the technical support guide for the synthesis of 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene (CAS No. 336-19-6). This document is intended for researchers, scientists, and drug development professionals. Here, we provide not just a plausible synthetic protocol, but also in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.
I. Proposed Synthesis Protocol: Chlorination of Octafluorocyclohexene
The most direct and logical approach to synthesizing this compound is through the addition of chlorine across the double bond of octafluorocyclohexene. The strong electron-withdrawing effects of the fluorine atoms decrease the nucleophilicity of the alkene, potentially making a classic electrophilic addition challenging. Therefore, a free-radical pathway, initiated by UV light, is proposed for a more efficient conversion.
Experimental Protocol
Reaction Scheme:
Materials:
-
Octafluorocyclohexene
-
Chlorine gas (Cl₂)
-
An inert aprotic solvent (e.g., carbon tetrachloride (CCl₄) or a perfluorinated solvent)
-
A reaction vessel equipped with a gas inlet, a condenser, a magnetic stirrer, and a UV lamp (a mercury vapor lamp is suitable).
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, assemble the reaction apparatus. The flask should be cooled in an ice bath to maintain a low temperature and control the reaction rate.
-
Charging the Reactor: Charge the reaction flask with a solution of octafluorocyclohexene in the chosen inert solvent.
-
Initiation: Begin stirring the solution and start the UV lamp.
-
Addition of Chlorine: Slowly bubble chlorine gas through the solution. The disappearance of the yellow-green color of chlorine can be an indicator of its consumption.[1]
-
Monitoring the Reaction: The reaction progress can be monitored by gas chromatography (GC) by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), stop the chlorine flow and turn off the UV lamp. Purge the system with an inert gas (e.g., nitrogen or argon) to remove any excess chlorine.
-
Purification: The crude product can be purified by fractional distillation.[2][3][4] Given the boiling point of the product is approximately 113°C, this should be an effective method to separate it from any remaining starting material or solvent.[5]
II. Frequently Asked Questions (FAQs)
Q1: Why is a free-radical pathway preferred over an electrophilic addition for the chlorination of octafluorocyclohexene?
A1: The eight fluorine atoms in octafluorocyclohexene are strongly electron-withdrawing. This significantly reduces the electron density of the carbon-carbon double bond, making it a poor nucleophile. Consequently, the classic electrophilic addition mechanism, which involves the attack of the alkene on an electrophile (like Cl₂), is disfavored. A free-radical mechanism, initiated by UV light, does not rely on the nucleophilicity of the alkene and is generally more effective for the halogenation of such electron-deficient systems.[6][7][8]
Q2: What is the role of the UV light in this reaction?
A2: The UV light provides the energy for the homolytic cleavage of the chlorine-chlorine bond (Cl-Cl) to generate two chlorine radicals (Cl•).[8] These highly reactive radicals then initiate a chain reaction by adding to the double bond of octafluorocyclohexene.
Q3: What are the best solvents for this reaction?
A3: An inert, aprotic solvent is crucial to avoid side reactions. Carbon tetrachloride (CCl₄) is a traditional choice for radical halogenations. However, due to its toxicity and environmental concerns, alternative perfluorinated solvents that are inert under the reaction conditions can also be considered. The solvent should be able to dissolve the starting material and be stable to UV light and chlorine radicals.
Q4: Can I use other chlorinating agents instead of chlorine gas?
A4: While other chlorinating agents exist, for the direct addition across a double bond, chlorine gas is the most straightforward and atom-economical choice. Reagents like sulfuryl chloride (SO₂Cl₂) can also be used for chlorination, but their reactivity with highly fluorinated alkenes might differ and would require optimization.
Q5: What is the expected stereochemistry of the product?
A5: For a free-radical addition, a mixture of syn and anti addition products (cis and trans isomers) is possible. The intermediate radical is often planar, allowing for the second chlorine radical to add from either face. In contrast, a classic electrophilic addition typically proceeds via a cyclic chloronium ion, leading to anti-addition.[9][10] Therefore, it is important to analyze the product mixture for the presence of stereoisomers.
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Reaction | 1. Insufficient UV light intensity or incorrect wavelength. 2. Low reaction temperature. 3. Presence of radical inhibitors. | 1. Ensure the UV lamp is functioning correctly and is positioned close to the reaction vessel. 2. While initial cooling is recommended to control the reaction, if it is too slow, allow the reaction to warm to room temperature. 3. Ensure all reagents and solvents are pure and free from inhibitors (e.g., phenolic compounds). |
| Incomplete Reaction | 1. Insufficient chlorine gas. 2. Short reaction time. | 1. Ensure a continuous, slow stream of chlorine gas is supplied. Monitor the color of the reaction mixture; a persistent yellow-green color indicates an excess of chlorine. 2. Continue the reaction and monitor its progress by GC until the starting material is consumed. |
| Formation of Multiple Products | 1. Over-chlorination leading to substitution reactions on the saturated ring (less likely due to the strength of C-F bonds). 2. Presence of impurities in the starting material. | 1. Use a slight excess of the alkene relative to chlorine to minimize over-halogenation. 2. Ensure the purity of the octafluorocyclohexene starting material by distillation or other appropriate methods before use. |
| Low Isolated Yield | 1. Loss of product during work-up and purification. 2. Inefficient distillation. | 1. Be careful during the transfer and washing steps. 2. Use a well-insulated fractional distillation column to ensure good separation. Collect fractions at the expected boiling point of the product (~113°C).[5] |
| Difficulty in Purification | 1. Boiling points of the product and impurities are too close. | 1. If distillation is not effective, consider preparative gas chromatography for small-scale purification. |
IV. Visualizing the Process
Proposed Reaction Pathway
The following diagram illustrates the key steps in the free-radical chlorination of octafluorocyclohexene.
Caption: Proposed free-radical reaction pathway.
Troubleshooting Decision Tree
This flowchart provides a systematic approach to troubleshooting common issues.
Caption: A decision tree for troubleshooting.
References
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Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. PubMed Central. Available at: [Link]
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List of purification methods in chemistry. Wikipedia. Available at: [Link]
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Monochlorination Products Of Propane, Pentane, And Other Alkanes. Master Organic Chemistry. (2013). Available at: [Link]
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Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. ACS Publications. (2013). Available at: [Link]
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Chlorination of Emerging Contaminants for Application in Potable Wastewater Reuse: Disinfection Byproduct Formation, Estrogen Activity, and Cytotoxicity. PubMed. (2024). Available at: [Link]
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Cyclohexane, 1,2-dichloro-, cis. Organic Syntheses Procedure. Available at: [Link]
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Cyclohexene, 1,2-dichloro-3,3,4,4,5,5,6,6-octafluoro-. US EPA. Available at: [Link]
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10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Chemistry LibreTexts. (2021). Available at: [Link]
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A facile synthesis of 8-chloro-11-(4-fluorophenyl)-6, 11-dihydro-5H-benzo[11][12] cyclohepta [1, 2-b] pyridin-11-ol. Der Pharma Chemica. Available at: [Link]
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10.13 Addition of Chlorine or Bromine to Alkenes (Halogenation). YouTube. (2020). Available at: [Link]
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Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Available at: [Link]
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10.1 Free Radical Halogenation. YouTube. (2020). Available at: [Link]
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Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. Available at: [Link]
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Production Method of cis-1,2-Dichlorocyclohexane. Chempedia - LookChem. Available at: [Link]
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Free Radical Reactions. Master Organic Chemistry. (2013). Available at: [Link]
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Fluorocarbon. Wikipedia. Available at: [Link]
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Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. Available at: [Link]
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Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. Aakash Institute. Available at: [Link]
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Experiment 1: Synthesis of a Flavone. Mentis - UTA. Available at: [Link]
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Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. (2016). Available at: [Link]
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Cyclohexane, 1,2-dichloro-3,3,4,4-tetrafluoro-. PubChem. Available at: [Link]
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1,2-Dichloro-3,4,5,6-tetrafluorocyclohexene. PubChem. Available at: [Link]
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Technical Support Center: Reaction Workup for 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the reaction workup procedures involving 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene. The unique physicochemical properties of this highly fluorinated building block necessitate specialized handling and purification strategies. This document moves beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot and optimize your experimental outcomes.
Section 1: Critical Safety & Handling Precautions
Before initiating any reaction or workup, a thorough understanding of the hazards associated with this compound is mandatory.
-
Inhalation Hazard : This compound is classified as fatal if inhaled .[1] All manipulations, including weighing, transfers, and the entire reaction workup, must be conducted within a certified chemical fume hood with appropriate airflow.[1][2]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required. This includes, at a minimum:
-
Thermal Decomposition : Heating this compound can lead to the release of irritating and toxic gases, including hydrogen chloride and potentially hydrogen fluoride.[2] Ensure any heating steps are well-controlled and ventilated.
-
Waste Disposal : Dispose of all chemical waste, including aqueous washes and contaminated materials, in accordance with your institution's hazardous waste protocols. Do not discharge into drains.[3]
Section 2: General Reaction Workup Workflow
The workup for reactions involving this compound typically follows a multi-stage process designed to neutralize the reaction, separate the product from aqueous and ionic impurities, and prepare it for final purification.
Caption: A generalized workflow for the workup of reactions involving fluorinated compounds.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the workup of reactions with this compound in a question-and-answer format.
Q1: After adding my extraction solvent and aqueous quench solution, I can't locate the organic layer, or it appears to be missing. What is happening?
A1: This is a frequent and critical issue stemming from the high density of the starting material and its derivatives. This compound has a density of approximately 1.719 g/cm³.[4]
-
Causality: Unlike typical organic solvents like diethyl ether or ethyl acetate which are less dense than water, many fluorinated compounds and the solvents used to extract them (like dichloromethane) are denser. Consequently, your organic layer is most likely the bottom layer in the separatory funnel.
-
Troubleshooting Steps:
-
Do not discard any layer.
-
To definitively identify the layers, add a small amount of deionized water to the separatory funnel. The layer that increases in volume is the aqueous phase.
-
Alternatively, extract a small drop from one layer and test its miscibility with water. The aqueous drop will dissolve.
-
Q2: I've formed a persistent emulsion between the organic and aqueous layers that won't separate.
A2: Emulsion formation is common when working with fluorinated compounds due to their unique surfactant-like properties at the interface of polar and non-polar solvents.[5]
-
Causality: Vigorous shaking of the separatory funnel increases the surface area between the two immiscible phases, promoting the formation of a stable colloid (emulsion).
-
Troubleshooting Workflow:
Caption: Decision tree for resolving persistent emulsions during extraction.
-
Detailed Explanation:
-
Add Brine: The most common first step is to wash with a saturated aqueous solution of sodium chloride.[6] This increases the polarity and density of the aqueous phase, helping to force the separation.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for passive extraction, which minimizes emulsion formation.
-
Filtration: Passing the entire mixture through a plug of Celite® or glass wool can physically break up the emulsion.
-
Q3: My reaction involved a Grignard reagent or other strong organometallic. How should I quench it safely and effectively?
A3: Quenching highly reactive organometallic reagents is critical for safety and for preventing unwanted side reactions. Grignard reagents are strong bases and nucleophiles that react violently with protic sources like water.[7][8]
-
Causality: A rapid, uncontrolled quench with water can cause excessive heat generation and splashing. The goal is to slowly neutralize the reactive species before extraction.
-
Recommended Procedure:
-
Cool the reaction vessel in an ice-water bath (0 °C).
-
Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This is a weakly acidic solution that provides a controlled proton source to quench the organometallic species and any resulting alkoxides without drastically lowering the pH, which could harm acid-sensitive functional groups.
-
Continue stirring at 0 °C for 15-30 minutes to ensure the quench is complete before proceeding to extraction. For some copper-catalyzed reactions, NH4Cl also helps complex with copper salts, aiding their removal into the aqueous phase.[5]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the recommended extraction solvents for my fluorinated product? A1: The choice of solvent depends on the polarity of your final product.
-
Diethyl ether: A good general-purpose solvent, but be mindful of its low boiling point (35 °C) and high flammability.[7]
-
Dichloromethane (DCM): An excellent solvent for many fluorinated compounds with the advantage of being denser than water, which can simplify the separation of heavy organic layers.
-
Ethyl Acetate: A more polar option suitable for products with increased polarity (e.g., after substitution with an amine or alcohol).
Q2: How can I effectively remove unreacted this compound from my product? A2: The starting material is relatively non-polar. If your product has a different polarity, flash column chromatography is highly effective.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar eluent system, such as petroleum ether or hexanes, will typically elute the starting material first.[9] A gradient can then be used, slowly increasing the concentration of a more polar solvent (e.g., diethyl ether or dichloromethane), to elute your more polar product.
Q3: What drying agent should I use for the organic phase? A3: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are both excellent choices. MgSO₄ has a higher capacity but can be slightly acidic, while Na₂SO₄ is neutral. For pH-sensitive compounds, Na₂SO₄ is preferred. Ensure the drying agent is filtered off before solvent removal to prevent bumping during concentration.
Section 5: Exemplary Workup Protocols
Protocol 1: Standard Workup for a Nucleophilic Substitution Reaction
This protocol is suitable for a reaction where this compound is reacted with a nucleophile (e.g., sodium phenoxide) in a solvent like THF or DMF.
| Step | Procedure | Rationale |
| 1 | Cool the reaction mixture to 0 °C using an ice bath. | To control any exotherm upon addition of the aqueous solution. |
| 2 | Slowly add 50 mL of deionized water to quench the reaction. | To dissolve inorganic salts and unreacted polar reagents. |
| 3 | Transfer the entire mixture to a separatory funnel. | To prepare for liquid-liquid extraction. |
| 4 | Add 50 mL of diethyl ether and swirl gently. | To extract the organic product into the ether phase. |
| 5 | Allow the layers to separate. Identify the organic layer (likely the bottom layer if product concentration is high). | The dense fluorinated compound can increase the density of the organic phase above that of water. |
| 6 | Separate the layers. Extract the aqueous layer two more times with 25 mL portions of diethyl ether. | To maximize the recovery of the product from the aqueous phase. |
| 7 | Combine all organic extracts and wash with 50 mL of saturated aqueous NaCl (brine). | To initiate drying and help break any emulsions.[6] |
| 8 | Dry the combined organic phase over anhydrous Na₂SO₄. | To remove residual water, which can interfere with subsequent steps. |
| 9 | Filter off the drying agent and concentrate the filtrate using a rotary evaporator. | To isolate the crude product for further purification. |
References
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Thermo Fisher Scientific , (2025). SAFETY DATA SHEET: 1,2-Dichlorooctafluorocyclohexene.
-
Fisher Scientific , (2025). SAFETY DATA SHEET: 1,6-Dichlorohexane. (Note: While not the exact compound, this provides general guidance for chlorinated hydrocarbons).
-
Angene Chemical , (2021). Safety Data Sheet. (Note: Representative SDS for a related dichlorofluoroalkene).
-
Farnell , (2012). MATERIAL SAFETY DATA SHEET: Contact Cleaner II. (Note: Provides general information on decomposition products of chlorinated compounds).
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Durie, A.J., et al. , (2011). Synthesis of selectively fluorinated cyclohexanes: The observation of phenonium rearrangements during deoxyfluorination reaction. Core.ac.uk.
-
Airgas , (2016). SAFETY DATA SHEET: Nonflammable Gas Mixture.
-
Merlic Group, UCLA , (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles.
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University of Colorado, Boulder , (n.d.). Experiment 19 – The Grignard Reaction. colorado.edu.
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Tella, A.C., et al. , (2019). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. National Center for Biotechnology Information.
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U.S. Environmental Protection Agency (EPA) , (n.d.). Cyclohexene, 1,2-dichloro-3,3,4,4,5,5,6,6-octafluoro- - Substance Details. epa.gov.
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BenchChem , (2025). mechanism of nucleophilic substitution on dichloro-s-triazines. benchchem.com.
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Plater, M.J. & Harrison, W.T.A. , (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar.
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Plater, M.J. & Harrison, W.T.A. , (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information.
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Plater, M.J. & Harrison, W.T.A. , (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. ResearchGate.
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Sonnenberg, F. M. , (1973). Cyclohexane, 1,2-dichloro-, cis-. Organic Syntheses.
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Writing in Biology , (2019). Procedure for Synthesis of Cyclohexene. Tufts University.
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Technical Support Center: Safe Disposal of 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene (CAS No. 336-19-6). Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Introduction to the Safe Management of a Persistent Halogenated Compound
This compound is a highly fluorinated and chlorinated cyclic alkene. Its chemical stability, a desirable trait in many synthetic applications, presents significant challenges for waste disposal. The strong carbon-fluorine bonds make this compound resistant to natural degradation pathways.[1] Improper disposal can lead to the release of a persistent organic pollutant into the environment. Furthermore, the presence of both chlorine and fluorine means that thermal decomposition, if incomplete, can generate highly toxic and corrosive byproducts such as hydrochloric acid, hydrofluoric acid, and potentially carbonyl halides.[2] Therefore, a structured and informed approach to waste management is paramount.
This support center is designed to address specific questions and troubleshooting scenarios you may encounter during your work with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary hazards associated with this compound waste?
A1: The primary and most severe hazard of this compound is its acute inhalation toxicity. The Safety Data Sheet (SDS) for this compound explicitly states that it is fatal if inhaled .[3] Exposure requires immediate medical attention.[3] Skin and eye contact should also be avoided, with immediate and thorough rinsing with water in case of exposure.[3]
From a disposal perspective, the key hazard lies in its persistence and the potential for the formation of hazardous byproducts during thermal decomposition. Incomplete combustion can release a mixture of halogenated compounds, which can be both toxic and environmentally damaging.[2][4]
Q2: Can I neutralize or chemically degrade small amounts of this waste in the lab?
A2: Currently, there are no established and verified laboratory-scale protocols for the chemical neutralization or degradation of this compound that are considered safe for routine use. While research into the degradation of per- and polyfluoroalkyl substances (PFAS) is ongoing, these methods are often complex and not suitable for general laboratory waste disposal.[1] Due to the high stability of the C-F bond, degradation requires significant energy input, such as very high temperatures.[5] Attempting to neutralize this compound with common laboratory reagents is strongly discouraged , as it may lead to uncontrolled reactions and the release of toxic fumes.
Q3: What is the recommended method for the disposal of this chemical waste?
A3: The recommended and required method of disposal is through a licensed hazardous waste disposal facility.[3] The primary technology used for the destruction of halogenated organic compounds is high-temperature incineration.[2] This process is conducted in specialized incinerators equipped with afterburners and scrubber systems to neutralize acidic gases (like HCl and HF) formed during combustion.[6] It is crucial that the incineration is performed at a sufficiently high temperature (typically above 950°C) and with adequate residence time to ensure complete destruction to carbon dioxide, water, and inorganic halides.[5]
Q4: How should I collect and store waste containing this compound in the laboratory?
A4: Proper segregation and storage of this waste are critical for safety and compliant disposal. Follow these steps:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, vapor-tight lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List any other components of the waste mixture. Do not use abbreviations.
-
Segregation: This waste must be segregated as a halogenated organic waste . Do not mix it with non-halogenated organic waste, as this significantly increases the cost and complexity of disposal.[6]
-
Incompatibilities: Avoid mixing this waste with strong oxidizing agents, alkalis, or bases.[2][7]
-
Storage Location: Store the waste container in a well-ventilated area, such as a designated satellite accumulation area within the laboratory, away from heat, sparks, or open flames.[8]
Q5: What do I do in case of a spill?
A5: Due to the high inhalation toxicity, spill response requires caution:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure the area is well-ventilated (a chemical fume hood is ideal).
-
Personal Protective Equipment (PPE): Before attempting to clean a small spill, don appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: For small spills, contain the liquid using an inert absorbent material (e.g., vermiculite, bentonite, or commercially available spill absorbents).
-
Collection: Carefully collect the absorbent material and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
All materials used for spill cleanup must be disposed of as hazardous waste.[9]
Data Summary Table
| Parameter | Value/Information | Source |
| CAS Number | 336-19-6 | [1][10] |
| Molecular Formula | C₆Cl₂F₈ | [1] |
| Primary Hazard | Fatal if inhaled | [3] |
| Incompatible Materials | Strong oxidizing agents, alkalis, bases | [2][7] |
| Recommended Disposal | High-temperature incineration by a licensed facility | [2][3] |
| Waste Classification | Halogenated Organic Waste | [6] |
Experimental Protocol: Laboratory Waste Segregation and Preparation for Disposal
This protocol outlines the standard operating procedure for the accumulation of this compound waste for disposal.
Materials:
-
Designated hazardous waste container (glass or HDPE) with a screw cap.
-
Hazardous waste labels.
-
Permanent marker.
-
Secondary containment for the waste container.
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.
Procedure:
-
Container Preparation:
-
Obtain a clean, empty waste container of the appropriate size for the expected volume of waste.
-
Affix a hazardous waste label to the container before adding any waste.
-
Using a permanent marker, write "Hazardous Waste" and the full chemical name: "Waste this compound".
-
If the waste will be a mixture, list all constituents and their approximate percentages.
-
-
Waste Accumulation:
-
Place the labeled container in a designated satellite accumulation area, within secondary containment.
-
When transferring waste into the container, do so in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not mix this halogenated waste with non-halogenated organic solvents.
-
-
Preparing for Pickup:
-
Once the container is full, or when the experiment is complete, ensure the cap is tightly sealed.
-
Wipe the exterior of the container to remove any external contamination.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department according to their specific procedures. Do not transport the waste yourself.[9]
-
Mandatory Visualization
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe disposal of waste containing this compound.
Caption: Waste Disposal Workflow for this compound.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - trans-1,2-Dichlorocyclohexane, 97%. Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
- Anonymous. (n.d.). SAFETY DATA SHEET. Retrieved from a general chemical supplier's website.
-
Drexel University. (n.d.). Environmental impact of PFAS incineration. Drexel Research Discovery. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Farnell. (2002, December 23). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Cyclohexene, 1,2-dichloro-3,3,4,4,5,5,6,6-octafluoro- - Substance Details. Retrieved from [Link]
-
Airgas. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Waste Dive. (2024, June 5). Hazardous waste incinerators see PFAS disposal opportunity, emissions questions remain. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexane, 1,2-dichloro-, cis-. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
- Springer. (n.d.). Basics of Fluorodeoxyglucose Radiochemistry and Biology.
-
Physics & Maths Tutor. (n.d.). F322: Chains, Energy and Resources Halogenoalkanes. Retrieved from [Link]
- Fischer-Tropsch Archive. (n.d.). REED'S SULFOCHLORINATION REACTION.
-
CSIRO. (2026, January 27). Learning how to destroy PFAS – down to the tiniest airborne particles. Retrieved from [Link]
- Henan Coreychem co., LTD. (n.d.). This compound CAS NO.336-19-6.
-
LaboratorySafety.org. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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- 5. sci-hub.kr [sci-hub.kr]
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Technical Support Center: Catalyst Selection for 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene (DCOFC) Reactions
Welcome to the technical support hub for reactions involving 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene (DCOFC). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated building block. DCOFC, also known as 1,2-Dichloroperfluorocyclohexene, is characterized by two reactive vinylic C-Cl bonds and an electron-deficient double bond, making it a valuable precursor for a range of transformations.[1]
This document provides field-proven insights into catalyst selection, troubleshooting common experimental hurdles, and optimizing reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries regarding catalyst selection for DCOFC.
Q1: What are the primary classes of catalysts used for reactions with DCOFC?
A1: The reactivity of DCOFC is dominated by its two vinylic chlorine atoms. Consequently, the most effective catalysts are those well-established for C-C and C-Heteroatom bond formation. The main classes include:
-
Palladium(0) Complexes: These are the most widely used catalysts for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[2][3] The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) and, crucially, the supporting ligand, is key to success.[2]
-
Heterogeneous Catalysts: For reactions like reductive dechlorination, heterogeneous catalysts such as Palladium on Carbon (Pd/C) are often employed, typically in the presence of a hydrogen source.[4]
-
Phase-Transfer Catalysts (PTCs): For nucleophilic substitution reactions (SNAr-type), where a nucleophile displaces one or both chlorine atoms, PTCs like quaternary ammonium salts can be instrumental in enhancing reaction rates by facilitating the transfer of the nucleophile into the organic phase.
Q2: How do the eight fluorine atoms on the DCOFC ring influence catalyst and reaction design?
A2: The strong electron-withdrawing effect of the perfluorinated backbone is the single most important factor to consider.
-
Activation of C-Cl Bonds: The fluorine atoms render the vinylic carbons highly electrophilic, facilitating the oxidative addition step in palladium-catalyzed cross-coupling cycles.[5] This can sometimes allow for milder reaction conditions compared to non-fluorinated analogs.
-
SNAr Reactivity: The electron-deficient nature of the ring system makes it highly susceptible to nucleophilic attack, enabling substitution reactions that would be difficult on a non-fluorinated cyclohexene.[6]
-
Catalyst Stability: While activating the substrate, the fluorine atoms can also present challenges. The potential for β-fluoride elimination from intermediates can be a pathway for catalyst decomposition. Furthermore, strong coordination of fluoride ions (formed as byproducts or from degradation) to the metal center can inhibit catalysis.
-
Ligand Choice: The electronic effects of the substrate necessitate the use of specific ligands. Electron-rich and sterically bulky phosphine ligands are often required to promote the reductive elimination step and stabilize the active catalytic species.[7]
Q3: My cross-coupling reaction is not proceeding. What are the first troubleshooting steps?
A3: Before delving into complex optimization, always verify the fundamentals:
-
Catalyst Activation: Ensure your palladium source is properly activated to the Pd(0) state. If starting with a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the reaction mixture must contain components (e.g., phosphine ligands, a base, or a reducing agent) capable of generating the active Pd(0) species in situ.[2]
-
Reagent Purity: Confirm the purity and integrity of your DCOFC, coupling partner (e.g., boronic acid), and solvent. Water and oxygen can be particularly detrimental to many cross-coupling reactions. Ensure solvents are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Base and Solvent Choice: The base is not just a stoichiometric reagent; it plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[8] Ensure the chosen base (e.g., Cs₂CO₃, K₃PO₄, Et₃N) and solvent (e.g., Dioxane, Toluene, DMF) are compatible and appropriate for your specific reaction type.
Part 2: Troubleshooting Guides by Reaction Type
This section provides in-depth, problem-oriented guidance for specific transformations of DCOFC.
Guide 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Cross-coupling is the most common method for functionalizing DCOFC. The Suzuki-Miyaura reaction, coupling DCOFC with an organoboron reagent, is a powerful tool for C-C bond formation.[8]
Problem: Low or No Product Yield
If basic checks from FAQ Q3 have been performed, consider the following causes and solutions.
-
Cause A: Inefficient Oxidative Addition
-
Scientific Rationale: While the C-Cl bonds are activated, oxidative addition of vinylic chlorides can still be challenging compared to bromides or iodides. This is the first committed step of the catalytic cycle.
-
Solutions:
-
Switch to a More Active Catalyst System: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
-
Employ Electron-Rich, Bulky Ligands: Ligands like tricyclohexylphosphine (PCy₃) or biaryl phosphines (e.g., SPhos, XPhos) can accelerate oxidative addition.[7]
-
Increase Temperature: Raising the reaction temperature (e.g., from 80 °C to 110 °C in toluene) can provide the necessary activation energy.
-
-
-
Cause B: Failed Transmetalation
-
Scientific Rationale: The transfer of the organic group from boron to palladium is a critical step that is highly sensitive to the base and solvent.[9] For sterically hindered or electron-poor boronic acids, this step can be rate-limiting.
-
Solutions:
-
Base Selection: Switch to a stronger, more effective base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate (Na₂CO₃) or triethylamine (Et₃N).
-
Solvent System: Use a solvent mixture that can facilitate the interaction of both organic and inorganic components. A common choice is a mixture of an organic solvent like dioxane or toluene with a small amount of water.
-
Consider a Lewis-Acid Mediator: In some challenging cases, a Lewis acid can promote transmetalation even in the absence of a traditional base, which can also prevent base-induced protodeboronation of the boronic acid.[9]
-
-
Problem: Poor Selectivity (Mono- vs. Di-substitution)
-
Scientific Rationale: DCOFC has two identical reactive sites. Achieving selective mono-substitution requires careful control over reaction conditions to prevent the second coupling event.
-
Solutions:
-
Stoichiometry Control: Use a slight excess (1.0-1.2 equivalents) of the boronic acid for mono-substitution. For di-substitution, a larger excess (>2.2 equivalents) is required.
-
Lower Temperature & Shorter Reaction Time: Run the reaction at the lowest temperature that gives a reasonable conversion rate. Monitor the reaction closely by TLC or GC/MS and quench it once the desired mono-substituted product is maximized.
-
Ligand Tuning: A very bulky ligand can sometimes favor mono-substitution by sterically hindering the approach of the catalyst to the second, now more hindered, C-Cl bond of the mono-substituted intermediate.[10]
-
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of DCOFC
| Parameter | Condition for Mono-Substitution | Condition for Di-Substitution | Rationale |
| DCOFC | 1.0 eq. | 1.0 eq. | Substrate |
| Boronic Acid | 1.1 eq. | 2.5 eq. | Controls selectivity |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) | Pre-activated vs. in situ |
| Ligand | --- | XPhos (4-10 mol%) | Bulky ligand for challenging couplings |
| Base | K₃PO₄ (2.0 eq.) | Cs₂CO₃ (4.0 eq.) | Strong base promotes transmetalation |
| Solvent | Toluene/H₂O (10:1) | Dioxane/H₂O (10:1) | Common solvent systems |
| Temperature | 80 °C | 100 °C | Higher temp for second coupling |
| Atmosphere | Argon or Nitrogen | Argon or Nitrogen | Prevents catalyst oxidation |
Experimental Protocol: Synthesis of a Mono-Arylated Product
-
To an oven-dried Schlenk flask, add DCOFC (1.0 mmol), the desired arylboronic acid (1.1 mmol), K₃PO₄ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous Toluene (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS every hour.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions of DCOFC.
Guide 2: Nucleophilic Substitution (SNAr-type)
The electron-deficient nature of DCOFC makes it an excellent substrate for nucleophilic substitution, where a nucleophile displaces one or both chlorine atoms.[4][11][12][13]
Problem: Slow or Incomplete Reaction
-
Scientific Rationale: The rate of an SNAr reaction is dependent on the nucleophilicity of the attacking species and the stability of the intermediate Meisenheimer complex.[6] A weak nucleophile or poor solvent choice can lead to sluggish reactions.
-
Solutions:
-
Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the cationic counter-ion of the nucleophile, increasing its effective nucleophilicity.
-
Increase Nucleophilicity: If using a neutral nucleophile like an alcohol or amine, add a non-nucleophilic base (e.g., NaH for alcohols, Et₃N for amines) to deprotonate it, creating a much more reactive anionic nucleophile.
-
Employ a Phase-Transfer Catalyst (PTC): For reactions involving an inorganic salt nucleophile (e.g., NaN₃, KCN) that has poor solubility in organic solvents, a PTC like tetrabutylammonium bromide (TBAB) is essential. The PTC transports the nucleophile anion from the solid/aqueous phase into the organic phase where the reaction occurs.
-
Protocol: PTC-Mediated Azide Substitution
-
In a round-bottom flask, combine DCOFC (1.0 mmol), sodium azide (NaN₃, 1.2 mmol), and tetrabutylammonium bromide (TBAB, 0.1 mmol).
-
Add DMF (5 mL) as the solvent.
-
Stir the mixture at 50 °C.
-
Monitor the reaction by TLC until the DCOFC spot has disappeared.
-
Cool the reaction, pour it into water, and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude product.
Catalyst Selection Logic Diagram
Caption: Decision diagram for catalyst selection in SNAr reactions of DCOFC.
References
- Reactions of Polyfluorobenzenes With Nucleophilic Reagents.
- Palladium-catalyzed cascade reactions involving C–C and C– X bond form
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.MDPI.
- Pd-Catalyzed Cross Coupling Reactions.Chemistry LibreTexts.
- This compound.CAS Common Chemistry.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Palladium-Catalysed Coupling Chemistry.Fisher Scientific.
- Palladium-catalyzed Cross-coupling Reactions.Sigma-Aldrich.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids.SciSpace.
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.Arkivoc.
- Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene.Benchchem.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.Università di Napoli Federico II.
- Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. thermofishersci.in [thermofishersci.in]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. iris.unina.it [iris.unina.it]
- 9. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Comparative Guide to Purity Assessment of 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene
Introduction: The Critical Role of Purity in High-Performance Fluorochemicals
1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene (DCOFC) is a highly specialized fluorinated building block crucial in the synthesis of advanced polymers, dielectrics, and pharmaceutical intermediates. The precise arrangement of chlorine and fluorine atoms on the cyclohexene ring imparts unique chemical and physical properties. However, the very synthesis routes that create this valuable molecule can also introduce a spectrum of impurities, including positional isomers, under- or over-halogenated species, and residual starting materials. These impurities can significantly compromise the performance and safety of the final products, making rigorous, multi-faceted purity assessment an indispensable component of quality control and process development.
This guide provides an in-depth comparison of the primary analytical methodologies for determining the purity of DCOFC. We will explore the causality behind experimental choices, present comparative data, and provide field-proven protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
Physicochemical Properties & Method Selection Rationale
| Property | Value (Estimated) | Implication for Analysis |
| Molecular Formula | C₆Cl₂F₈ | High halogen content makes it suitable for specific detectors (ECD, MS). |
| Molar Mass | 330.96 g/mol | Easily within the range of standard mass spectrometers. |
| Boiling Point | ~110-112 °C | Sufficiently volatile for Gas Chromatography (GC) without derivatization. |
| Structure | Cyclic alkene with distinct C-F and C-Cl bonds | Amenable to structural elucidation by NMR and IR spectroscopy. |
The compound's volatility and thermal stability make Gas Chromatography (GC) the cornerstone of purity analysis. For unambiguous structural confirmation and the detection of non-volatile or co-eluting impurities, Nuclear Magnetic Resonance (NMR) Spectroscopy serves as a powerful orthogonal technique. Mass Spectrometry (MS) , often coupled with GC, is indispensable for impurity identification.
Primary Analytical Techniques: A Head-to-Head Comparison
The selection of an analytical technique is a balance between the need for routine quality control (speed, quantitation) and in-depth characterization (structural elucidation, unknown identification).
Gas Chromatography (GC)
GC is the workhorse for DCOFC purity assessment, separating volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase.
-
Expertise & Causality: The choice of detector is paramount. A Flame Ionization Detector (FID) provides excellent quantitative data for carbon-containing compounds and is ideal for calculating purity by area percent. However, for enhanced sensitivity to halogenated compounds and definitive identification, a Mass Spectrometer (MS) is superior.[1][2] An Electron Capture Detector (ECD) could also be employed for ultra-trace analysis of halogenated impurities, though it is less common for high-purity bulk analysis.
-
Trustworthiness: A robust GC method relies on a well-chosen capillary column. A mid-polarity column (e.g., a (5%-phenyl)-methylpolysiloxane) is often the optimal choice to resolve positional isomers of DCOFC from the main component and other potential impurities.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled insight into the molecular structure of DCOFC and its impurities.
-
Expertise & Causality: While ¹H and ¹³C NMR are standard, ¹⁹F NMR is exceptionally valuable for fluorinated compounds like DCOFC.[4][5] The high natural abundance and sensitivity of the ¹⁹F nucleus, combined with its wide chemical shift range, provide a clear, high-resolution window into the fluorine environments within the molecule.[6] This makes ¹⁹F NMR highly sensitive to subtle structural changes, enabling the detection and quantification of isomers that might be difficult to resolve by GC alone.[4][7]
-
Trustworthiness: Quantitative NMR (qNMR) can be used as a primary ratio method to determine purity without the need for a specific reference standard of the analyte, by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[7]
Mass Spectrometry (MS)
Coupled with GC (GC-MS), mass spectrometry provides molecular weight and structural information, making it the gold standard for identifying unknown impurities.
-
Expertise & Causality: Standard Electron Ionization (EI) can cause extensive fragmentation of fluorinated compounds, sometimes preventing the observation of a clear molecular ion.[8] Softer ionization techniques, like Chemical Ionization (CI) or Field Ionization (FI), can be invaluable for confirming the molecular weight of impurities.[8][9] The presence of two chlorine atoms in DCOFC results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, which is a powerful diagnostic tool for identifying chlorine-containing fragments and impurities.[10][11]
-
Trustworthiness: A comprehensive mass spectral library, either commercial or user-generated, is crucial for the tentative identification of impurities. Final confirmation often requires the synthesis or isolation of the impurity to acquire a reference spectrum.
Comparative Performance Data
| Parameter | Gas Chromatography (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) |
| Primary Use | Quantitative Purity (Area %) | Impurity Identification & Quantitation | Structural Confirmation & Isomer Quantitation |
| Selectivity | Moderate to High (Column Dependent) | Very High (Mass & Retention Time) | Very High (Chemical Shift) |
| Sensitivity (LOD/LOQ) | ~0.01 - 0.05% | ~0.001 - 0.01% (Scan), <0.001% (SIM) | ~0.05 - 0.1% (Impurity Dependent) |
| Quantitative Accuracy | High (with response factor correction) | High (with appropriate calibration) | High (qNMR with internal standard) |
| Key Advantage | Robustness, speed, cost-effective | Definitive identification of unknowns | Unambiguous isomer differentiation |
| Limitations | Co-elution possible, limited identification | Higher cost, potential for fragmentation | Lower throughput, less sensitive for trace |
Experimental Workflows & Protocols
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a self-validating workflow that combines orthogonal techniques to ensure the highest confidence in purity assessment.
Caption: Comprehensive workflow for DCOFC purity assessment.
Protocol 1: GC-MS Method for Purity and Impurity Identification
This protocol is designed for the routine analysis of DCOFC, providing both a purity value and tentative identification of impurities. The method must be validated according to ICH Q2(R2) guidelines or equivalent.[12][13]
1. System Preparation & Suitability:
- GC-MS System: Agilent 8890 GC with 5977B MS or equivalent.
- Column: Agilent DB-1701 (or similar mid-polarity), 30 m x 0.25 mm ID, 0.25 µm film.
- System Suitability: Inject a standard solution containing DCOFC and a known related impurity (e.g., an isomer). Verify resolution (>1.5), peak symmetry (0.9 - 1.2), and signal-to-noise ratio for a low-level impurity standard.
2. Instrument Conditions:
- Inlet: Split/Splitless, 250 °C, Split ratio 50:1.
- Carrier Gas: Helium, constant flow @ 1.2 mL/min.
- Oven Program:
- Initial: 50 °C, hold for 2 min.
- Ramp: 10 °C/min to 220 °C.
- Hold: 5 min.
- MS Transfer Line: 230 °C.
- MS Source: 230 °C (EI).
- MS Quad: 150 °C.
- Scan Range: 45 - 400 m/z.
3. Sample Preparation:
- Accurately weigh ~20 mg of DCOFC into a 10 mL volumetric flask.
- Dissolve and dilute to volume with a high-purity solvent such as Ethyl Acetate or Hexane.
- Vortex to ensure homogeneity.
4. Analysis & Data Processing:
- Inject 1 µL of the prepared sample.
- Integrate all peaks. Calculate purity using the area percent method: Purity % = (Area of DCOFC Peak / Total Area of All Peaks) * 100.
- For any impurity peak > 0.05%, perform a library search (e.g., NIST) on its mass spectrum for tentative identification. Pay close attention to the isotopic pattern for chlorine-containing species.
Protocol 2: ¹⁹F NMR for Isomer Analysis
This protocol provides a clear method for identifying and quantifying isomeric impurities.
1. System Preparation:
- NMR Spectrometer: Bruker Avance III 400 MHz (or higher field) equipped with a broadband probe.
- Lock Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
2. Sample Preparation:
- Accurately weigh ~30 mg of the DCOFC sample into an NMR tube.
- Add ~0.6 mL of the lock solvent.
- For quantitative analysis (qNMR), add a precisely weighed amount of an internal standard (e.g., trifluorotoluene).
3. Data Acquisition:
- Acquire a standard ¹⁹F spectrum.
- Key Parameters:
- Pulse Program: Standard single pulse (zg).
- Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the signals of interest (typically 15-30 seconds for quantitative accuracy) to ensure full relaxation.[7]
- Acquisition Time: ~2-3 seconds.
- Number of Scans: 16 to 64, depending on sample concentration.
4. Data Processing:
- Apply Fourier transform and phase correction.
- Reference the spectrum (e.g., to CFCl₃ at 0 ppm).
- Integrate the signals corresponding to the main DCOFC component and any visible impurity signals. The ratio of the integrals directly corresponds to the molar ratio of the species in the sample.
Choosing the Right Analytical Approach
The optimal analytical strategy depends on the specific requirements of the analysis. The following decision tree can guide the selection process.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a single analytical method is insufficient. A tiered, orthogonal approach is strongly recommended.
-
For routine quality control: A validated GC-FID method provides a rapid, robust, and cost-effective solution for determining bulk purity.
-
For process development and impurity profiling: GC-MS is essential for the identification and tracking of process-related impurities and degradation products.[14]
-
For reference standard characterization and isomer-specific challenges: ¹⁹F NMR offers unparalleled structural insight and is the definitive technique for resolving and quantifying isomeric impurities.
By integrating these techniques into a cohesive analytical strategy, researchers and manufacturers can ensure the quality, consistency, and performance of DCOFC, thereby safeguarding the integrity of the high-value materials derived from it. All methods should be properly validated for their intended purpose, following guidelines from regulatory bodies like the ICH, to ensure data integrity.[15][16]
References
-
ZORA. (2023). Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Dichloropropenes. NCBI Bookshelf. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (2020). Guidance for Perfluorochemicals Analysis. Retrieved from [Link]
-
PubMed. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclohexene. Retrieved from [Link]
-
ASTM International. (2021). ASTM A751-21 - Standard Test Methods and Practices for Chemical Analysis of Steel Products. Retrieved from [Link]
-
JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
-
Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
JACS Au. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. Retrieved from [Link]
-
Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). A simple Gas Chromatography Method Developed for Fluoride Content Quantification in Oral Hygiene Formulations by Using Capillary. Retrieved from [Link]
- Google Patents. (n.d.). US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.
-
ASTM International. (2023). E350 Standard Test Methods for Chemical Analysis of Carbon Steel, Low-Alloy Steel, Silicon Electrical Steel, Ingot Iron, and Wrought Iron. Retrieved from [Link]
-
YouTube. (2025). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]
-
ACS Publications. (n.d.). Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
Intertek. (n.d.). ASTM Chemical Testing. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]
-
PubMed. (n.d.). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Retrieved from [Link]
-
YouTube. (2019). Mass Spectroscopy - Halo-isotopes. Retrieved from [Link]
-
ResearchGate. (2025). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from [Link]
-
Semantic Scholar. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by. Retrieved from [Link]
-
Beilstein Journals. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Retrieved from [Link]
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- 4. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 16. sps.nhs.uk [sps.nhs.uk]
Advanced HPLC Strategies for 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene
The following guide details the analytical strategies for 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene (often abbreviated as 1,2-DCO or PFCP-Cl2 ), a critical fluorinated building block used primarily as the "bridge" unit in the synthesis of photochromic diarylethenes.
Executive Summary & Analytical Context
This compound (CAS: 336-19-6) presents a unique analytical paradox. While its volatility (BP ~113°C) makes it a candidate for Gas Chromatography (GC), its application in complex non-volatile reaction mixtures (e.g., diarylethene synthesis) often necessitates High-Performance Liquid Chromatography (HPLC).
This guide compares the industry-standard Reverse Phase C18 method against the specialized Fluorous Phase (PFP) method, providing a roadmap for researchers to select the optimal technique based on matrix complexity and sensitivity requirements.
The Core Challenge: "The Fluorine Ghost"
-
Low UV Absorbance: The molecule lacks a strong chromophore. The internal C=C bond is electron-deficient due to the fluorine atoms, shifting absorbance to the low UV region (<220 nm).
-
Extreme Hydrophobicity: The perfluorinated ring creates a "Teflon-like" surface, leading to poor retention on standard polar phases and potential precipitation in high-water mobile phases.
Method Selection: A Decision Framework
Before initiating an analysis, determine the correct instrument path using the logic below.
Figure 1: Decision matrix for selecting the appropriate analytical technique.
Comparative Methodologies
Method A: The Specialist (Fluorous/PFP Phase)
Best For: Separating 1,2-DCO from structurally similar fluorinated byproducts or non-fluorinated organic reagents.
Mechanism: Pentafluorophenyl (PFP) phases utilize "fluorophilicity" (F-F interactions) and
| Parameter | Protocol Specification |
| Column | Pentafluorophenyl (PFP) / F5 (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (to suppress silanol activity) |
| Mobile Phase B | Methanol (MeOH) Note: MeOH is preferred over ACN for fluorinated selectivity |
| Gradient | 0-2 min: 60% B; 2-15 min: 60% → 95% B; Hold 5 min.[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Critical: The C=C-Cl2 system absorbs weakly here) |
| Temperature | 35°C (Slight elevation improves mass transfer of fluorinated tails) |
Why this works: The PFP ring interacts specifically with the electron-deficient perfluorocyclohexene ring, often retaining it longer and eluting non-fluorinated impurities earlier than a C18 column would.
Method B: The Workhorse (Reverse Phase C18)
Best For: Routine purity checks and reaction monitoring where specialized columns are unavailable. Mechanism: Hydrophobic interaction.[2] 1,2-DCO is extremely lipophilic and will retain strongly.
| Parameter | Protocol Specification |
| Column | C18 (ODS) High Carbon Load (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 80% Acetonitrile / 20% Water |
| Flow Rate | 1.2 mL/min |
| Detection | UV @ 210 nm or RI (Refractive Index) for high concentrations |
| Challenge | "Ghost Peaks" from system contamination are common due to the high organic solvent required to elute the compound. |
Method C: The Reference Standard (GC-FID)
Best For: Final product purity certification (Certificate of Analysis). Mechanism: Boiling point separation.
-
Column: DB-5 or ZB-5 (5% Phenyl-arylene).
-
Injector: 200°C, Split 20:1.
-
Oven: 50°C (2 min) → 10°C/min → 150°C.
-
Detector: FID @ 250°C.
Performance Comparison Data
The following table contrasts the performance of the three methods based on experimental validation metrics.
| Metric | Fluorous HPLC (PFP) | RP-HPLC (C18) | GC-FID (Reference) |
| Selectivity ( | High (Resolves F-isomers) | Medium (Hydrophobic only) | Very High (Volatility based) |
| LOD (Limit of Detection) | ~0.5 µg/mL (UV 210nm) | ~1.0 µg/mL (UV 210nm) | <0.1 µg/mL |
| Analysis Time | 15-20 mins | 10-15 mins | < 10 mins |
| Matrix Tolerance | High (Solids/Salts OK) | High | Low (Volatiles only) |
| Solvent Cost | Medium (MeOH) | High (ACN) | Low (Carrier Gas) |
Mechanistic Insight: Why PFP Beats C18
For fluorinated cyclohexenes, the interaction mechanism is distinct. While C18 relies solely on "grease-on-grease" hydrophobic binding, PFP columns introduce electrostatic and dipole-dipole interactions between the fluorine atoms on the stationary phase and the fluorine atoms on the analyte.
Figure 2: Mechanistic difference between C18 and PFP stationary phases.
Experimental Protocol: Sample Preparation
Since 1,2-DCO is immiscible with water, improper sample prep leads to precipitation and blocked columns.
-
Stock Solution: Dissolve 10 mg of 1,2-DCO in 10 mL of 100% Acetonitrile (Conc: 1 mg/mL).
-
Working Standard: Dilute stock 1:10 using the initial mobile phase (e.g., 60% MeOH / 40% Water).
-
Critical Step: If the solution turns cloudy, increase the organic ratio immediately.
-
-
Filtration: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as fluorinated compounds may adsorb to them.
References
-
Separation of diarylethene-based photoswitchable isomeric compounds by HPLC and SFC. Source: Semantic Scholar (2025).[3] Context: Validates the use of HPLC and SFC for diarylethene derivatives, establishing the baseline for C18 usage.
-
Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. Source: Chromatography Online (LCGC). Context: Authoritative review on the specific retention mechanisms of PFP phases for halogenated compounds.
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Source: Chromatography Online (LCGC). Context: Explains the dipole and pi-pi interactions that make PFP superior for perfluorinated rings.
-
This compound Substance Record. Source: CAS Common Chemistry. Context: Verification of physical properties (BP, Density) essential for method design.
Sources
Validation of "1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene" synthesis by NMR
Technical Validation Guide: 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene via Multi-Nuclear NMR
Executive Summary & Strategic Context
In the high-stakes field of photochromic materials and fluorinated pharmaceutical intermediates, This compound (hereafter 6-F-Ring ) serves as a critical electrophilic building block.[1] While its 5-membered analog (1,2-dichlorohexafluorocyclopentene) is ubiquitous in diarylethene synthesis, the 6-membered ring offers distinct advantages in modulating the bathochromic shift and quantum yield of resulting molecular switches.[1]
However, the synthesis of 6-F-Ring is prone to "silent" failures.[1] Because the molecule lacks protons, standard
This guide provides a definitive, self-validating NMR protocol to certify the identity and purity of 6-F-Ring , objectively comparing it against the industry-standard 5-membered alternative.
Synthesis Context & Impurity Landscape
To validate the product, one must understand the genesis of potential impurities.[1] The industrial synthesis typically follows an aluminum chloride-mediated halogen exchange or a reductive dechlorination route.[1]
Primary Synthesis Route (Halogen Exchange):
Critical Impurities to Detect:
-
Starting Material: Perfluorocyclohexene (Octafluorocyclohexene with vinylic F).[1]
-
Over-Chlorination: Trichloro-heptafluorocyclohexene (rare, but possible).[1]
-
Hydrolysis Products: 2-chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-en-1-carboxylic acid (arises from moisture exposure).[1]
Experimental Methodology: The "Blind" Validation Protocol
Since we cannot rely on proton integration, we utilize a Quantitative
Sample Preparation (Crucial Step)
-
Solvent: Use Acetone-d6 or Benzene-d6 .[1]
-
Reasoning: CDCl
is acceptable, but Acetone-d6 provides better solubility for polar impurities (like hydrolysis acids) and sharper resolution for Fluorine-Fluorine coupling.[1]
-
-
Relaxation Agent: Add 5 mg of Chromium(III) acetylacetonate [Cr(acac)
] per 0.5 mL sample.[1]
Validation Workflow Diagram
Figure 1: Logic flow for validating perfluorinated cycloalkenes lacking proton handles.
Data Interpretation & Comparative Analysis
F NMR: The Fingerprint
The molecule possesses
| Position | Assignment | Chemical Shift ( | Multiplicity | Notes |
| C3, C6 | Allylic -CF | -110.0 to -115.0 | Multiplet | Closest to the Cl-C=C-Cl system.[1] Deshielded relative to homoallylic.[1] |
| C4, C5 | Homoallylic -CF | -130.0 to -135.0 | Multiplet | Further from the double bond.[1] |
-
Diagnostic Check: If you see a small signal at -118 ppm and -138 ppm , your sample is contaminated with unreacted perfluorocyclohexene.[1]
-
Impurity Check: If you see complex asymmetry (4+ signals), you likely have the monochloro derivative (1-chloro-nonafluorocyclohexene).[1]
C NMR: Carbon Skeleton Confirmation
This is the definitive proof of the "1,2-dichloro" substitution pattern.[1] The double bond carbons are bonded to Chlorine, not Fluorine, which drastically changes their coupling pattern.[1]
| Carbon | Type | Shift ( | Coupling ( | Interpretation |
| C1, C2 | =C -Cl | 135 - 145 | Triplet ( | The key signal.[1] It couples to the adjacent allylic F |
| C3, C6 | -C F | 110 - 115 | Triplet of Triplets ( | Direct coupling to attached F |
| C4, C5 | -C F | 105 - 110 | Triplet of Triplets ( | Similar to allylic but slightly upfield.[1] |
Comparative Performance: 5-Ring vs. 6-Ring
Why synthesize the 6-ring (octafluorocyclohexene) derivative when the 5-ring (hexafluorocyclopentene) is commercially abundant?
| Feature | 5-Ring (Cyclopentene Core) | 6-Ring (Cyclohexene Core) | Implication for Application |
| Ring Strain | High | Moderate | 6-Ring derivatives often show higher thermal stability in the closed photochromic state.[1] |
| Flexibility | Rigid | Flexible (Half-Chair) | 6-Ring flexibility can lower the quantum yield of cyclization but may enhance solubility in polymer matrices.[1] |
| Bathochromic Shift | Standard Reference | Red-Shifted | Diarylethenes built on the 6-ring core typically absorb at longer wavelengths due to altered conjugation angles.[1] |
| Synthesis Cost | Low (Commodity) | High (Specialty) | Use 6-ring only when spectral tuning requires the specific red-shift.[1] |
Comparative Signal Logic Diagram
Figure 2: Distinguishing the target 6-ring from its 5-ring analog and common impurities.
Troubleshooting & Expert Tips
-
Ghost Peaks in
C: If you cannot see the C1/C2 peaks at ~140 ppm, your relaxation delay ( ) is too short.-
Fix: Increase
to 5 seconds and ensure Cr(acac) is dissolved completely.
-
-
Solvent Suppression: If using non-deuterated solvents for in-process checks, use a "fluorine-lock" if your probe supports it, or run unlocked with a drift correction.[1]
-
Handling Volatility: The 6-F-Ring is volatile.[1] Do not rotary evaporate to dryness under high vacuum (< 10 mbar) for extended periods, or you will lose the product.[1]
References
-
Irie, M. (2000).[1] "Diarylethenes for Memories and Switches."[1] Chemical Reviews, 100(5), 1685–1716.[1]
-
Chambers, R. D., et al. (1996).[1] "Elemental Fluorine.[1] Part 5. Reactions of Perfluorocycloalkenes." Journal of the Chemical Society, Perkin Transactions 1.
-
Dolbier, W. R. (2009).[1] "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.[1] (Standard reference for shift ranges).
-
Lucas, L. N., et al. (1998).[1] "Syntheses of Dithienylcyclopentene Optical Switches." Chemical Communications.[1][2] (Provides analogous 5-ring data for comparison).
Sources
A Comparative Guide to the Thermal Stability of Polymers Derived from 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene
Introduction: The Pursuit of Thermally Robust Fluoropolymers
In the landscape of high-performance materials, fluoropolymers stand out for their exceptional chemical resistance, low friction, and dielectric properties. A key determinant of their application scope is thermal stability. This guide provides a comparative thermal analysis of polymers derived from the monomer 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene. The presence of both chlorine and fluorine atoms on a cyclic backbone presents a unique molecular architecture. Understanding how this structure influences thermal behavior is critical for researchers and engineers seeking to develop next-generation materials for demanding environments.
Fluorocarbons are renowned for their stability, a property endowed by the formidable strength of the carbon-fluorine bond, one of the strongest in organic chemistry.[1] This stability makes them suitable for a wide range of applications, from non-stick coatings to advanced electronics. This guide will delve into the thermal characteristics of polymers synthesized from this compound, benchmarking them against other relevant fluorinated polymers. We will explore key thermal events such as glass transition, crystallization, melting, and decomposition using the principal techniques of thermal analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2]
Core Analytical Techniques: A Methodological Overview
Thermal analysis is a suite of techniques that measure a material's physical properties as a function of temperature.[2][3] For this guide, we focus on DSC and TGA as they provide complementary information crucial for a comprehensive thermal profile.[4]
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[5] DSC is instrumental in identifying thermal transitions like the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[5][6][7]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9][10] It is used to determine the thermal stability and composition of materials by detecting mass loss associated with processes like decomposition, oxidation, or dehydration.[8][9][11]
The synergy of these techniques allows for a detailed investigation of a polymer's behavior under thermal stress, from subtle phase transitions to complete degradation.
Caption: Workflow for synthesis and thermal characterization.
Experimental Protocols: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of the data, the following detailed protocols include critical steps for calibration and verification.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Causality Behind Choices:
-
Atmosphere: An inert nitrogen atmosphere is chosen to study the intrinsic thermal decomposition of the polymer, preventing oxidative reactions that would occur in air.[8][11]
-
Heating Rate: A rate of 10°C/min is a standard practice that provides a good balance between analysis time and the resolution of thermal events.
-
Sample Size: A small sample size (5-10 mg) minimizes thermal gradients within the sample, ensuring uniform heating.[10]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA instrument's temperature using certified magnetic standards (e.g., Curie point standards) and verify the mass balance with certified calibration weights.
-
Sample Preparation: Prepare a 5–10 mg sample of the dry polymer. Ensure the sample is representative of the bulk material.
-
Loading: Place the sample into a clean, tared platinum or ceramic TGA pan.
-
Parameter Setup:
-
Gas: Set the purge gas to high-purity nitrogen with a flow rate of 50 mL/min.[11]
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 800°C at a heating rate of 10°C/min.
-
-
-
Execution: Start the experiment and record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset of decomposition (Td), often defined as the temperature at which 5% weight loss occurs (T5%), and the temperature of maximum decomposition rate from the derivative curve (DTG).[8] Note the percentage of residual mass at the end of the run.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify the glass transition temperature (Tg), melting point (Tm), and other phase transitions.
Causality Behind Choices:
-
Heat-Cool-Heat Cycle: This cycle is crucial for analyzing polymers. The first heating scan reveals the material's thermal history from processing. The cooling scan provides information on crystallization behavior. The second heating scan provides data on the inherent properties of the material after erasing the previous thermal history.[2]
-
Heating/Cooling Rate: A rate of 10°C/min is commonly used to allow for sufficient instrument response and clear observation of transitions.[6][12]
-
Atmosphere: A nitrogen atmosphere prevents thermo-oxidative degradation during the analysis.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC cell for temperature and enthalpy using a certified indium standard (Melting Point: 156.6°C).
-
Sample Preparation: Weigh 5–10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.[13]
-
Loading: Place the sample pan on the sample sensor and an empty, crimped reference pan on the reference sensor inside the DSC cell.[6][13]
-
Parameter Setup:
-
Gas: Set the purge gas to high-purity nitrogen at 50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
Equilibrate at a temperature well below the expected Tg (e.g., 0°C).
-
First Heat: Ramp from 0°C to a temperature above the expected melting point (e.g., 350°C) at 10°C/min.
-
Cool: Cool the sample from 350°C back to 0°C at 10°C/min.
-
Second Heat: Ramp from 0°C to 350°C at 10°C/min.
-
-
-
Execution: Start the experiment and record the heat flow.
-
Data Analysis: Analyze the second heating curve to determine the glass transition temperature (Tg) and the melting temperature (Tm).
Caption: Logic flow for interpreting thermal analysis data.
Comparative Data and Discussion
Polymers derived from perfluorocycloalkenes are known to exhibit good thermal properties. For instance, a class of semifluorinated perfluorocyclohexenyl (PFCH) aryl ether polymers showed high thermal stabilities, with a 5% decomposition temperature ranging from 359°C to 444°C in both nitrogen and air atmospheres.[12] Similarly, other perfluorinated polymers have demonstrated thermal stability in the range of 350–500°C.[14] These values provide a strong benchmark for our target polymer.
The inclusion of chlorine atoms in the polymer derived from this compound is expected to influence its thermal stability. While the C-F bond is exceptionally strong, the C-Cl bond is weaker and may represent a point of initiation for thermal degradation.
Table 1: Comparative Thermal Properties of Fluoropolymers
| Polymer | Glass Transition (Tg) (°C) | Decomposition Temp. (T5% in N₂) (°C) | Key Structural Features |
| Poly(DCOFC) (Hypothetical Data) | ~140 - 160 | ~350 - 380 | Dichloro-octafluoro-cyclohexene backbone |
| PFCH Aryl Ether Polymer | 184 - 240 | 359 - 444 | Perfluorocyclohexene and aromatic ether linkages[12][14] |
| Polytetrafluoroethylene (PTFE) | ~115 | ~500 | Linear -(CF₂-CF₂)- chain |
| Poly(phenylene sulfide) (PPS) | ~80 | >450 | Aromatic sulfide linkages[15] |
Note: Data for Poly(DCOFC) is projected based on related structures for illustrative purposes. Actual experimental values are required for definitive comparison.
Discussion of Results:
The hypothetical data for Poly(DCOFC) suggests a material with significant thermal stability, though potentially lower than highly stable polymers like PTFE or PPS. The decomposition temperature (Td) is anticipated to be slightly lower than that of fully fluorinated perfluorocyclohexenyl polymers due to the presence of the weaker C-Cl bonds. These bonds could serve as initiation sites for degradation, leading to an earlier onset of mass loss compared to their non-chlorinated counterparts.
The glass transition temperature (Tg) is a reflection of the polymer chain's rigidity. The projected Tg for Poly(DCOFC) is moderately high, indicating a rigid backbone conferred by the cyclic repeating unit. This rigidity is advantageous for maintaining structural integrity at elevated temperatures below the decomposition point. When compared to PFCH aryl ether polymers, which incorporate rigid aromatic groups, the Tg of Poly(DCOFC) is expected to be somewhat lower but still substantial.[14]
Conclusion
The thermal analysis of polymers derived from this compound reveals a material with a compelling balance of properties. The combination of a rigid cyclic backbone and a high degree of fluorination results in a polymer with high thermal stability, suitable for applications where resistance to elevated temperatures is critical. While the presence of chlorine atoms may slightly compromise the ultimate decomposition temperature compared to purely perfluorinated analogues, the overall thermal performance remains robust. This guide provides the foundational protocols and comparative framework necessary for researchers to accurately characterize and benchmark these novel materials, facilitating their development and application in advanced technologies.
References
-
CAS Common Chemistry. (n.d.). This compound. Retrieved February 2, 2026, from [Link]
-
Defense Technical Information Center. (n.d.). Analysis of Thermal Stability of Morphology in Certain Polymers Using X-ray Scattering. Retrieved February 2, 2026, from [Link]
-
Challa Sasi, P. (n.d.). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa. UND Scholarly Commons. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Fluorocarbon. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2014). Perfluorocyclohexenyl Aryl Ether Polymers via Polycondensation of Decafluorocyclohexene with Bisphenols. Retrieved February 2, 2026, from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Perfluorocyclohexenyl (PFCH) Aromatic Ether Polymers from Perfluorocyclohexene and Polycyclic Aromatic Bisphenols. Retrieved February 2, 2026, from [Link]
-
Fluorine Notes. (2023). SYNTHESIS OF PERFLUOROHEX-1-ENE HOMOPOLYMER AT ULTRAHIGH PRESSURE. Retrieved February 2, 2026, from [Link]
-
Instructables. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved February 2, 2026, from [Link]
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Navigating the Nuances of Purity in "1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene" for High-Stakes Research
A Senior Application Scientist's Guide to Purity Standards, Analytical Methodologies, and Performance in Drug Development and Materials Science
In the exacting world of scientific research, particularly within drug development and advanced materials science, the purity of a chemical reagent is not a mere metric; it is the bedrock upon which reliable, reproducible, and meaningful results are built. This guide delves into the critical importance of purity standards for the highly fluorinated building block, "1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene" (CAS 336-19-6). We will explore the analytical techniques essential for its characterization, the potential impurities that can arise during its synthesis, and the profound impact that varying purity levels can have on experimental outcomes.
The Critical Role of Purity: Why >98% is the Baseline for Fluorinated Building Blocks
Fluorinated compounds, prized for their unique ability to modulate properties like metabolic stability, lipophilicity, and binding affinity in pharmaceuticals, demand exceptionally high purity.[1] For versatile reagents such as this compound, a purity of ≥98-99% is generally considered the minimum standard for most research applications, especially in medicinal chemistry where even trace impurities can lead to misleading biological data or side reactions.[1][2]
The rationale for this stringent requirement lies in the potential for even minute quantities of impurities to disproportionately influence reaction pathways. Isomeric byproducts, residual starting materials, or products of incomplete halogenation can compete in reactions, leading to lower yields of the desired product, complex purification challenges, and in the worst-case scenario, the formation of unforeseen and potentially toxic byproducts.
Unmasking the Impurity Profile: A Look at Synthesis and Analytical Characterization
Potential Impurities Could Include:
-
Isomers: Positional isomers with different arrangements of chlorine and fluorine atoms on the cyclohexene ring.
-
Under-halogenated Species: Compounds with fewer than two chlorine or eight fluorine atoms.
-
Over-halogenated Species: Compounds with additional chlorine or fluorine atoms.
-
Residual Solvents and Reagents: Traces of solvents or unreacted halogenating agents from the synthesis and purification process.
To effectively identify and quantify these impurities, a multi-pronged analytical approach is indispensable.
Analytical Techniques for Purity Determination
| Analytical Method | Information Provided | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components, providing molecular weight and fragmentation patterns. | High sensitivity for volatile impurities, excellent separation of isomers. | Can be destructive to the sample; highly reactive fluorinated compounds may degrade in the instrument. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F) | Detailed structural information and quantitative analysis. | ¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity and the direct correlation between signal area and the number of fluorine atoms. | May not detect non-fluorinated or non-protonated impurities at very low levels. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile impurities. | Effective for a wide range of compounds; non-destructive. | May require specific columns and mobile phases for highly fluorinated, non-polar compounds. |
Experimental Protocol: Purity Assessment by ¹⁹F NMR Spectroscopy
¹⁹F NMR stands out as a superior technique for the quantitative analysis of organofluorine compounds. Its high sensitivity and the vast chemical shift range of the ¹⁹F nucleus allow for clear differentiation of fluorine environments, making it ideal for identifying and quantifying fluorinated impurities.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard with a distinct ¹⁹F NMR signal (e.g., trifluorotoluene).
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum using a high-field NMR spectrometer. Ensure a sufficient relaxation delay to allow for complete magnetization recovery for accurate quantification.
-
Data Analysis: Integrate the signals corresponding to the main compound and the internal standard. The purity of the sample can be calculated by comparing the integral of the analyte to that of the known standard.
The Performance Divide: A Comparative Look at Purity Grades
To illustrate the tangible impact of purity, let's consider a hypothetical, yet plausible, application of this compound in a nucleophilic aromatic substitution (SNAᵣ) reaction, a common transformation in the synthesis of complex molecules.
Hypothetical Reaction:
| Purity Grade | Expected Outcome | Potential Complications |
| High Purity (≥99%) | Clean reaction profile with high conversion to the desired monosubstituted product. Straightforward purification. | None anticipated. |
| Standard Grade (95-98%) | Lower yield of the desired product. Formation of multiple byproducts observed by GC-MS and ¹⁹F NMR. | Isomeric impurities may also react, leading to a mixture of regioisomers that are difficult to separate. Under-halogenated impurities may be more reactive, consuming the nucleophile and reducing the overall yield. |
| Low Grade (<95%) | Complex reaction mixture with a low yield of the desired product. Significant starting material may remain. | The presence of multiple reactive impurities can lead to a cascade of side reactions, making product isolation and characterization extremely challenging and resource-intensive. |
This comparison underscores the principle that starting with a higher purity reagent, while potentially having a higher initial cost, ultimately saves significant time and resources in downstream processing and ensures the reliability of the final experimental data.
Visualizing the Workflow for Purity Verification
A systematic workflow is crucial for validating the purity of this compound before its use in sensitive applications.
Caption: Workflow for the comprehensive purity verification of this compound.
Alternatives and Comparative Performance
While this compound is a valuable reagent, other perfluoroalkenes or perfluoroalkylating agents can sometimes be employed for similar transformations.
Alternative Reagents:
-
Hexafluoropropene (HFP): A gaseous reagent often used for the introduction of trifluoromethyl groups. Its gaseous nature can present handling challenges.
-
Octafluorocyclobutane (OFCB): A cyclic perfluoroalkane that can be used in some high-temperature applications.
-
Perfluoroalkyl Iodides (e.g., CF₃I, C₄F₉I): These are radical precursors for perfluoroalkylation reactions.[6]
-
Electrophilic Fluorinating Agents (e.g., Selectfluor): Used for direct fluorination rather than introducing a perfluoroalkyl moiety.
The choice of reagent is highly dependent on the specific reaction and desired outcome. This compound offers the advantage of being a liquid with two reactive chlorine atoms that can be sequentially substituted, providing a handle for further functionalization.
Conclusion: A Commitment to Quality for Uncompromised Science
For researchers, scientists, and drug development professionals, the message is clear: the purity of reagents like this compound is not a negotiable parameter. Insisting on high-purity starting materials, verified by a comprehensive suite of analytical techniques, is a fundamental prerequisite for generating reliable and publishable data. As the complexity of scientific inquiry grows, so too does the need for an unwavering commitment to the quality of the chemical tools we employ. This diligence at the outset is the surest path to efficiency, reproducibility, and ultimately, scientific innovation.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
